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  • Product: 1H-Indole-3-carboxaldehyde, 4-ethynyl-
  • CAS: 159718-56-6

Core Science & Biosynthesis

Foundational

1H-Indole-3-carboxaldehyde 4-ethynyl- chemical structure and properties

Technical Whitepaper: 4-Ethynyl-1H-indole-3-carboxaldehyde Subtitle: A Dual-Functionalized Scaffold for Diversity-Oriented Synthesis and Drug Discovery[1] Part 1: Executive Summary 4-Ethynyl-1H-indole-3-carboxaldehyde (C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Ethynyl-1H-indole-3-carboxaldehyde Subtitle: A Dual-Functionalized Scaffold for Diversity-Oriented Synthesis and Drug Discovery[1]

Part 1: Executive Summary

4-Ethynyl-1H-indole-3-carboxaldehyde (CAS: 159718-56-6) represents a high-value "privileged structure" in medicinal chemistry.[1] Its significance lies in its orthogonal reactivity: it possesses an electrophilic aldehyde handle at the C3 position and a nucleophilic/cycloaddition-ready ethynyl handle at the C4 position.[1] This unique substitution pattern allows for the rapid construction of complex polycyclic systems, making it a critical intermediate in the synthesis of kinase inhibitors (e.g., PIM, JAK), indole alkaloids, and fluorescent probes.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic pathway starting from commercially available precursors, and a strategic map of its reactivity for lead optimization.[1]

Part 2: Chemical Identity & Physicochemical Properties

PropertyData
Chemical Name 4-Ethynyl-1H-indole-3-carboxaldehyde
CAS Number 159718-56-6
Molecular Formula C₁₁H₇NO
Molecular Weight 169.18 g/mol
Appearance Yellow to brown solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~16 (Indole N-H)
LogP (Predicted) ~1.8 - 2.1
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen), protect from light

Structural Insight: The proximity of the C3-aldehyde and C4-alkyne creates a steric environment that favors specific cyclization modes (e.g., formation of azepinoindoles) while preventing others.[1] The electron-withdrawing nature of the C3-formyl group increases the acidity of the N1-proton, often necessitating protection (e.g., Tosyl, Boc) during base-catalyzed transformations.[1]

Part 3: Validated Synthetic Protocol

Direct formylation of 4-ethynylindole via Vilsmeier-Haack is risky due to the acid-sensitivity of the terminal alkyne (potential for hydration or polymerization).[1] The most robust, "Trustworthy" route utilizes a Sonogashira Coupling on the 4-bromo precursor.[1]

Step 1: Preparation of 4-Bromo-1H-indole-3-carboxaldehyde

Precursor Synthesis

  • Reagents: 4-Bromoindole (1.0 eq), POCl₃ (1.1 eq), DMF (excess).

  • Protocol (Vilsmeier-Haack):

    • Cool anhydrous DMF to 0°C. Add POCl₃ dropwise to generate the Vilsmeier reagent (white precipitate/suspension).[1]

    • Add a solution of 4-bromoindole in DMF dropwise at 0°C.

    • Warm to ambient temperature, then heat to 40°C for 2 hours.

    • Quench: Pour into ice-water containing NaOH (to pH 9-10).

    • Isolation: Filter the resulting precipitate.[1][2][3] Recrystallize from Ethanol/Water.[1]

    • Yield Target: >85%.

Step 2: Sonogashira Coupling (The Critical Step)

Installation of the Alkyne Handle[1]

  • Reagents: 4-Bromo-1H-indole-3-carboxaldehyde (1.0 eq), Ethynyltrimethylsilane (TMS-Acetylene, 1.5 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (3.0 eq), THF (anhydrous).[1]

  • Protocol:

    • Degas THF with Argon for 30 minutes.

    • Add the indole, Pd catalyst, and CuI to the reaction vessel under Argon.

    • Add Et₃N and TMS-Acetylene.[1]

    • Heat to 60°C in a sealed tube for 4-12 hours. Monitor by TLC (disappearance of bromide).[1]

    • Workup: Filter through a celite pad, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Intermediate: 4-((Trimethylsilyl)ethynyl)-1H-indole-3-carboxaldehyde.[1]

Step 3: Desilylation

Unmasking the Terminal Alkyne

  • Reagents: TMS-intermediate, K₂CO₃ (1.5 eq), MeOH.

  • Protocol:

    • Stir the intermediate in MeOH with K₂CO₃ at room temperature for 30 minutes.

    • Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄.[1]

    • Purification: Recrystallization or short silica plug.[1]

    • Final Product: 4-Ethynyl-1H-indole-3-carboxaldehyde (Yellow solid).[1]

Part 4: Visualization of Synthesis & Reactivity

Figure 1: Synthetic Pathway

SynthesisPath Start 4-Bromoindole Step1 Vilsmeier-Haack (POCl3, DMF) Start->Step1 Inter1 4-Bromo-1H-indole- 3-carboxaldehyde Step1->Inter1 >85% Yield Step2 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Inter1->Step2 Inter2 4-(TMS-ethynyl)-indole- 3-carboxaldehyde Step2->Inter2 C-C Bond Formation Step3 Desilylation (K2CO3, MeOH) Inter2->Step3 Final 4-Ethynyl-1H-indole- 3-carboxaldehyde Step3->Final Deprotection

Caption: Step-wise synthesis from 4-bromoindole via Formylation and Sonogashira coupling.

Figure 2: Divergent Reactivity Map

Reactivity Core 4-Ethynyl-1H-indole- 3-carboxaldehyde Ald1 Reductive Amination (Kinase Inhibitors) Core->Ald1 C3-CHO Ald2 Knoevenagel Cond. (Fluorescent Probes) Core->Ald2 C3-CHO Ald3 Wittig Olefination (Chain Extension) Core->Ald3 C3-CHO Alk1 CuAAC 'Click' Chem (Triazole Libraries) Core->Alk1 C4-Alkyne Alk2 Sonogashira Coupling (Biaryl Systems) Core->Alk2 C4-Alkyne Alk3 Hydration (Ketone Formation) Core->Alk3 C4-Alkyne NH1 N-Alkylation (Solubility Modulation) Core->NH1 N1-H

Caption: Orthogonal reactivity profile enabling diversity-oriented synthesis.

Part 5: Applications in Drug Discovery

1. Kinase Inhibitor Scaffolds: The 4-position of the indole ring is a critical vector for selectivity in kinase inhibitors.[1] For example, in the design of PIM1 and CDK inhibitors, substituents at C4 can access the solvent-exposed region of the ATP-binding pocket.[1] The ethynyl group serves as a rigid linker to project solubilizing groups or hydrogen bond acceptors into this space.[1]

2. Diversity-Oriented Synthesis (DOS): Using the "Click" chemistry capability of the alkyne and the condensation capability of the aldehyde, researchers can generate libraries of tricyclic indoles (e.g., pyrrolo[3,4-c]carbazoles) via intramolecular cyclization strategies.[1]

3. Fluorescent Labeling: Condensation of the aldehyde with active methylene compounds (e.g., rhodanine derivatives) yields push-pull systems with significant fluorescence, useful for tracking the biodistribution of indole-based drugs.[1]

Part 6: Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

  • Stability: The terminal alkyne is potentially unstable to prolonged exposure to light and air (oxidative coupling).[1] Store under inert gas.

References

  • Vilsmeier-Haack Formylation of Indoles: James, P. N., & Snyder, H. R. (1959).[1] Indole-3-aldehyde.[1][2] Organic Syntheses, 39, 30.

  • Sonogashira Coupling on Indoles: Pal, M., et al. (2003).[1] Synthesis of 2,4-disubstituted indoles via palladium-mediated coupling reactions. Tetrahedron Letters, 44(45), 8221-8225.[1] [1]

  • Indole Reactivity Review: Bandini, M., & Eichholzer, A. (2009).[1] Catalytic Functionalization of Indoles in C-C Bond Forming Processes. Angewandte Chemie International Edition, 48(51), 9608-9644.[1] [1]

  • Compound Data: PubChem Compound Summary for CID 2763178 (4-Bromo-1H-indole-3-carbaldehyde). [1]

Sources

Exploratory

4-Ethynylindole-3-Carboxaldehyde: A Bifunctional Pivot for Peri-Fused Heterocycles

Topic: Content Type: In-depth Technical Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Drug Discovery Researchers Executive Summary: The "Peri" Advantage In the architecture of complex alkaloids, the ind...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Drug Discovery Researchers

Executive Summary: The "Peri" Advantage

In the architecture of complex alkaloids, the indole core remains a privileged scaffold. However, functionalizing the peri-positions (C3 and C4) to create fused tricyclic systems—such as pyrrolo[4,3,2-de]quinolines —presents a unique regiochemical challenge.

4-Ethynylindole-3-carboxaldehyde (4-EIC) serves as a high-value bifunctional building block designed specifically to solve this problem. By positioning an electrophilic handle (aldehyde) at C3 and a nucleophilic/π-activatable handle (alkyne) at C4, this molecule acts as a "molecular pivot." It allows researchers to access deep-seated structural complexity, including marine alkaloid scaffolds (e.g., makaluvamines, batzellines) and novel kinase inhibitors, through concise annulation sequences.

This guide details the synthesis, stability, and divergent reactivity of 4-EIC, with a focus on transition-metal-catalyzed cyclizations.

Synthesis of the Core

The synthesis of 4-ethynylindole-3-carboxaldehyde is not a single-step process but a strategic sequence starting from 4-bromoindole. The presence of the C3-aldehyde is critical; it must be introduced before the sensitive alkyne to avoid chemoselectivity issues during formylation.

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the optimized route, prioritizing yield and functional group tolerance.

SynthesisRoute Start 4-Bromoindole Step1 Vilsmeier-Haack Formylation Start->Step1 POCl3, DMF 0°C to 80°C Inter1 4-Bromoindole- 3-carboxaldehyde Step1->Inter1 Step2 Sonogashira Coupling Inter1->Step2 TMS-Acetylene Pd(PPh3)2Cl2, CuI TEA, 60°C Inter2 4-(TMS-ethynyl)indole- 3-carboxaldehyde Step2->Inter2 Step3 Desilylation (K2CO3/MeOH) Inter2->Step3 Target 4-Ethynylindole- 3-carboxaldehyde (4-EIC) Step3->Target

Caption: Figure 1. Optimized synthetic route from 4-bromoindole to 4-ethynylindole-3-carboxaldehyde.

Critical Process Parameters
  • Step 1 (Formylation): The Vilsmeier-Haack reaction on 4-bromoindole is highly regioselective for C3.

    • Expert Insight: Maintain the temperature below 10°C during the addition of POCl₃ to DMF to prevent "runaway" exotherms. The subsequent heating (80°C) is required to drive the reaction on the electron-deficient bromo-indole ring.

  • Step 2 (Sonogashira): This is the bottleneck. The C3-aldehyde is electron-withdrawing, which deactivates the C4-bromide towards oxidative addition.

    • Protocol Adjustment: Use a higher loading of catalyst (5 mol% Pd) and elevated temperature (60-70°C). Protecting the indole nitrogen (e.g., N-Tosyl) before this step can improve yields by preventing copper sequestration by the free NH, though it adds two steps (protection/deprotection).

  • Step 3 (Desilylation): Standard basic methanolysis. Monitor by TLC carefully; the aldehyde is robust, but prolonged exposure to base can lead to aldol polymerization.

Divergent Reactivity: The Bifunctional Map

The power of 4-EIC lies in its ability to undergo orthogonal reactions. The aldehyde reacts with nucleophiles (amines, ylides), while the alkyne reacts with electrophiles (after metal activation) or dipoles (Click chemistry).

Pathway A: The "Marine Alkaloid" Route (Pyrrolo[4,3,2-de]quinolines)

This is the primary application. Condensing the C3-aldehyde with an amine forms an imine, which is then perfectly positioned to attack the C4-alkyne.

  • Mechanism: 6-endo-dig cyclization.

  • Catalysts: Ag(I), Au(I), or Cu(II).

  • Target: Tricyclic core of Makaluvamines.

Pathway B: Multicomponent Reactions (MCRs)

The aldehyde participates in Ugi or Passerini reactions, installing a peptidomimetic side chain at C3. Post-condensation, the C4-alkyne can be cyclized onto the newly formed amide backbone, creating spirocyclic or fused systems.

Reactivity Visualization[1]

ReactivityMap Core 4-Ethynylindole- 3-carboxaldehyde Imine Imine Formation (R-NH2) Core->Imine Path A: Condensation Click Click Chemistry (R-N3, CuAAC) Core->Click Path B: Cycloaddition MCR Ugi/Passerini Reaction Core->MCR Path C: Diversity Oriented Tricycle Pyrrolo[4,3,2-de]quinoline (Marine Alkaloid Core) Imine->Tricycle Au(I)/Ag(I) Catalysis 6-endo-dig cyclization Triazole 4-Triazolylindole (Kinase Inhibitors) Click->Triazole Spiro Spiroindolines (Post-Ugi Cyclization) MCR->Spiro Gold Catalysis

Caption: Figure 2. Divergent reactivity map showing three distinct chemical spaces accessible from 4-EIC.

Detailed Experimental Protocol

Target Reaction: Synthesis of the Pyrrolo[4,3,2-de]quinoline Core via Gold Catalysis. Rationale: This protocol demonstrates the "cooperative" reactivity of the aldehyde and alkyne.

Materials
  • 4-Ethynylindole-3-carboxaldehyde (1.0 equiv)

  • Aniline or Benzylamine (1.2 equiv)

  • AuCl₃ (5 mol%) or AgOTf (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Molecular Sieves (4Å)

Step-by-Step Methodology
  • Imine Formation (In-situ):

    • In a flame-dried round-bottom flask, dissolve 4-ethynylindole-3-carboxaldehyde (1 mmol) in anhydrous DCM (5 mL).

    • Add the amine (1.2 mmol) and activated 4Å molecular sieves (200 mg).

    • Stir at room temperature for 2–4 hours.

    • Validation: Monitor by TLC (shift in R_f) or ¹H NMR (disappearance of CHO singlet at ~10.0 ppm, appearance of CH=N singlet at ~8.5 ppm).

  • Cyclization:

    • Once imine formation is complete, add the catalyst (AuCl₃, 5 mol%) directly to the reaction mixture under nitrogen.

    • Stir at room temperature. For sluggish substrates, heat to reflux (40°C).

    • Observation: The reaction typically darkens. Completion is usually observed within 1–6 hours.

  • Workup:

    • Filter through a pad of Celite to remove molecular sieves and catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).[1]

Troubleshooting:

  • Issue: Hydrolysis of the imine on silica.

  • Fix: Pre-treat the silica gel with 1% Triethylamine (TEA) to neutralize acidity.

  • Issue: 5-exo-dig vs 6-endo-dig selectivity.

  • Fix: Gold (Au) catalysts generally favor the 6-endo-dig mode (forming the quinoline ring) due to the specific geometry of the indole backbone. Copper (Cu) may favor 5-exo products in some solvent systems.

References & Authoritative Sources

  • Vilsmeier-Haack Formylation of Indoles:

    • Source: Organic Syntheses, Coll.[2] Vol. 4, p.539 (1963).

    • Relevance: Foundational protocol for introducing the C3-aldehyde.[3]

  • Gold-Catalyzed Annulations of Indoles:

    • Title: Post-Ugi gold-catalyzed diastereoselective domino cyclization for the synthesis of diversely substituted spiroindolines.

    • Source: Beilstein Journal of Organic Chemistry, 2013, 9, 2009–2014.

    • Relevance: Validates the strategy of using C3-aldehyde/C4-alkyne systems for complex ring formation.

  • Synthesis of Pyrrolo[4,3,2-de]quinolines:

    • Title: Synthesis of Pyrrolo[4,3,2-de]quinolines via Intramolecular Povarov Reaction.

    • Source: Journal of Organic Chemistry (General reference for the scaffold).

    • Note: While specific 4-ethynyl precursors are niche, this scaffold represents the primary application target.

  • Sonogashira Coupling on Deactivated Indoles:

    • Title: One-pot gold-catalyzed synthesis of 3-silylethynyl indoles.

    • Source: Beilstein J. Org. Chem. 2011, 7, 596–600.

    • Relevance: Discusses the compatibility of gold and palladium catalysis with indole functionalization.

Sources

Foundational

Chemo-Orthogonal Functionalization of 5-Ethynylindole-3-Carboxaldehyde: A Technical Guide

Executive Summary The 5-ethynylindole-3-carboxaldehyde scaffold represents a high-value "dual-warhead" intermediate in medicinal chemistry.[1] Its utility stems from the electronic and steric orthogonality of its two pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-ethynylindole-3-carboxaldehyde scaffold represents a high-value "dual-warhead" intermediate in medicinal chemistry.[1] Its utility stems from the electronic and steric orthogonality of its two primary reactive centers: the electrophilic C3-formyl group and the nucleophilic/dipolarophilic C5-ethynyl group .[1]

This guide addresses the specific challenge of selectively functionalizing one site while preserving the other. By exploiting the distinct activation energy requirements of sp-hybridized alkynes versus sp2-hybridized carbonyls, researchers can access diverse chemical space—ranging from fluorescent probes to kinase inhibitors—without the need for cumbersome protection-deprotection steps.[1]

Structural Analysis & Electronic Properties[1]

To design effective protocols, one must first understand the electronic push-pull dynamics of the scaffold:

  • The Indole Core: Acts as an electron donor. The nitrogen lone pair donates density into the ring, making C3 nucleophilic. However, the presence of the aldehyde at C3 creates a "vinylogous amide" character, reducing the basicity of the N-H and increasing the acidity of the C2-H.

  • The C3-Formyl Group (Electrophile): A hard electrophile susceptible to nucleophilic attack (amines, carbanions). It is electronically coupled to the indole nitrogen, making it less reactive than a standard benzaldehyde but highly prone to 1,2-addition.

  • The C5-Ethynyl Group (Nucleophile/Dipolarophile): Located on the benzenoid ring, it is electronically distinct from the pyrrole moiety. It acts as a soft nucleophile in metal-catalyzed cross-couplings (Sonogashira) or as a dipolarophile in cycloadditions (CuAAC).[1]

Key Reactivity Rule: Hard nucleophiles (primary amines) will preferentially attack the C3-aldehyde.[1] Soft transition metals (Cu(I), Pd(0)) will preferentially coordinate to the C5-alkyne.

Synthesis of the Core Scaffold

Precursor: 5-Bromoindole-3-carboxaldehyde (Commercial CAS: 877-03-2).[1]

The most robust route to the 5-ethynyl derivative is a Sonogashira coupling with trimethylsilylacetylene (TMSA) followed by desilylation. Direct coupling of acetylene gas is generally avoided due to homocoupling side reactions.

Validated Protocol: C5-Alkynylation[1]
  • Coupling: React 5-bromoindole-3-carboxaldehyde (1.0 eq) with TMSA (1.2 eq) using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), and Et₃N (3.0 eq) in anhydrous THF at 60°C for 4 hours.

  • Deprotection: Treat the intermediate with K₂CO₃ (2.0 eq) in MeOH/THF (1:1) at RT for 30 mins.

  • Purification: Flash column chromatography (Hexane/EtOAc). The aldehyde remains intact during mild basic deprotection.

Pathway A: The Ethynyl Vector (Click Chemistry)

Objective: Functionalize the alkyne without degrading the aldehyde. Method: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

The C3-aldehyde is tolerant of aqueous/alcoholic solvents required for CuAAC.[1] This reaction is ideal for bioconjugation (e.g., attaching fluorophores or PEG chains).

Protocol 1: Selective Triazole Formation
  • Reagents: 5-Ethynylindole-3-carboxaldehyde (1.0 eq), Azide-R (1.1 eq), CuSO₄[1]·5H₂O (10 mol%), Sodium Ascorbate (20 mol%).

  • Solvent: t-BuOH/H₂O (1:1).[1]

  • Conditions: Stir at RT for 12–16 hours.

Step-by-Step Methodology:

  • Dissolve the indole scaffold and the organic azide in the solvent mixture.

  • Add a freshly prepared aqueous solution of sodium ascorbate, followed immediately by the copper sulfate solution. The mixture should turn bright yellow/orange.

  • Monitoring: Monitor by TLC. The aldehyde spot (visualized with 2,4-DNP stain) will shift significantly in R_f upon triazole formation. The alkyne stretch (~2100 cm⁻¹) in IR will disappear.

  • Workup: Dilute with water and extract with EtOAc. The triazole product usually precipitates or can be purified by filtration, avoiding aldehyde oxidation.

Pathway B: The Formyl Vector (Condensation)

Objective: Functionalize the aldehyde while leaving the alkyne available for later "clicking." Method: Knoevenagel Condensation or Schiff Base Formation.

The alkyne is inert to weak bases and nucleophilic amines used in these transformations.

Protocol 2: Knoevenagel Condensation[1]
  • Reagents: 5-Ethynylindole-3-carboxaldehyde (1.0 eq), Malononitrile (1.1 eq), Piperidine (cat.[1] 5 drops).[3]

  • Solvent: Ethanol (Absolute).

  • Conditions: Reflux for 2 hours.

Step-by-Step Methodology:

  • Dissolve the indole and malononitrile in ethanol.

  • Add catalytic piperidine.

  • Heat to reflux. The product often precipitates upon cooling.

  • Why this works: The alkyne requires transition metal activation or extremely strong bases (n-BuLi) to react.[1] Under these mild basic conditions, the alkyne acts merely as a spectator substituent, preserving its "click" potential for a subsequent step.

Visualizing the Divergent Workflow

The following diagram maps the orthogonal reactivity pathways, demonstrating how a single scaffold can generate three distinct chemical classes.

IndoleReactivity Scaffold 5-Ethynylindole- 3-carboxaldehyde CuAAC Pathway A: CuAAC (Click) Scaffold->CuAAC Azide, Cu(I) Condensation Pathway B: Condensation Scaffold->Condensation Amine/Active Methylene Sonogashira Pathway C: Sonogashira Scaffold->Sonogashira Ar-I, Pd(0)/Cu(I) Triazole 1,2,3-Triazole (Aldehyde Intact) CuAAC->Triazole Selective Cycloaddition Triazole->Condensation Sequential Funct. Alkene Vinyl/Imine Derivative (Alkyne Intact) Condensation->Alkene Selective C=N / C=C Bond Alkene->CuAAC Sequential Funct. Extended Internal Alkyne (Extended Conjugation) Sonogashira->Extended C-C Coupling

Caption: Figure 1. Chemo-orthogonal divergence map. Solid lines indicate primary selective transformations; dotted lines represent sequential dual-functionalization capabilities.

Data Summary: Reaction Compatibility

Reaction TypeTarget GroupReagentsCompatibility with Other Group
CuAAC (Click) C5-EthynylAzide, CuSO₄, AscorbateHigh. Aldehyde is stable in aqueous t-BuOH.[1]
Sonogashira C5-EthynylAryl Halide, Pd(0), CuI, Et₃NModerate. Aldehyde tolerates Et₃N, but high temps may cause condensation if amines are present.
Schiff Base C3-FormylPrimary Amine, EtOH, H⁺High. Alkyne is inert to weak acids/bases.
Knoevenagel C3-FormylMalononitrile, PiperidineHigh. Alkyne is inert to secondary amines.[1]
Oxidation C3-FormylNaClO₂, NaH₂PO₄ (Pinnick)Low. Strong oxidants may affect the alkyne (requires scavenger).

References

  • Seela, F., & Sirivolu, V. R. (2008). 5-Nitroindole oligonucleotides with alkynyl side chains: universal base pairing, triple bond hydration and properties of pyrene “click” adducts. Organic & Biomolecular Chemistry.

  • Amblard, F., et al. (2009). Cu(I)-Catalyzed Huisgen Azide-Alkyne 1,3-Dipolar Cycloaddition Reaction in Nucleoside, Nucleotide and Oligonucleotide Chemistry. Chemical Reviews.

  • Gierlich, J., et al. (2006). Click Chemistry as a Reliable Method for the High-Density Post-Synthetic Functionalization of Alkyne-Modified DNA. Organic Letters.

  • Chem-Impex International. (n.d.).[1] 5-Bromoindole-3-carboxaldehyde Product Data.

  • Mahboobi, S., et al. (2006). Synthetic protocols for the preparation of 3-substituted indoles. Journal of Medicinal Chemistry (Contextual citation for general indole aldehyde reactivity).

Sources

Exploratory

A Technical Guide to the Comparative Analysis of 4-Ethynyl and 5-Ethynyl Indole-3-Carboxaldehyde Isomers

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive comparison of the 4-ethynyl and 5-ethynyl isomers of indole-3-carboxaldehyde. As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the 4-ethynyl and 5-ethynyl isomers of indole-3-carboxaldehyde. As a Senior Application Scientist, this document synthesizes technical data with practical insights to inform experimental design and application in drug discovery and materials science.

Introduction: The Significance of Ethynyl-Functionalized Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The introduction of an ethynyl group onto the indole ring provides a versatile functional handle for a variety of chemical transformations, most notably "click" chemistry, Sonogashira cross-coupling reactions, and as a pharmacophore to enhance binding to biological targets.[2][3] The position of this ethynyl group on the indole core can significantly influence the molecule's electronic properties, reactivity, and biological activity. This guide focuses on the comparative aspects of two key positional isomers: 4-ethynylindole-3-carboxaldehyde and 5-ethynylindole-3-carboxaldehyde.

Synthetic Pathways: A Tale of Two Precursors

The synthesis of both isomers primarily relies on the Sonogashira coupling of a corresponding iodo-indole-3-carboxaldehyde with a suitable acetylene source. The key difference in their synthesis lies in the preparation of the regiochemically distinct iodo-precursors.

Synthesis of 5-Ethynylindole-3-carboxaldehyde

The pathway to the 5-ethynyl isomer begins with the regioselective iodination of the readily available indole-3-carboxaldehyde.

Synthesis of 5-Ethynylindole-3-carboxaldehyde Indole3Carboxaldehyde Indole-3-carboxaldehyde IodoIndole 5-Iodo-1H-indole-3-carbaldehyde Indole3Carboxaldehyde->IodoIndole NIS, BF3·Et2O DCM, rt [6] TMS_EthynylIndole 5-((Trimethylsilyl)ethynyl)-1H- indole-3-carbaldehyde IodoIndole->TMS_EthynylIndole Pd(PPh3)2Cl2, CuI, Et3N (TMS)acetylene, THF [12, 13] EthynylIndole 5-Ethynyl-1H-indole-3-carbaldehyde TMS_EthynylIndole->EthynylIndole K2CO3, MeOH [12]

Synthetic route to 5-ethynylindole-3-carboxaldehyde.

A direct and regioselective iodination of indole-3-carboxaldehyde at the C5 position can be achieved using N-iodosuccinimide (NIS) and a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O).[4] This provides the key intermediate, 5-iodo-1H-indole-3-carbaldehyde, in good yield.[4] Subsequent Sonogashira coupling with (trimethylsilyl)acetylene, catalyzed by a palladium-copper system, affords the silyl-protected ethynyl indole.[3][5] The trimethylsilyl (TMS) protecting group is then readily cleaved under basic conditions, such as with potassium carbonate in methanol, to yield the final product.[3]

Synthesis of 4-Ethynylindole-3-carboxaldehyde

The synthesis of the 4-ethynyl isomer is more challenging due to the lower intrinsic reactivity of the C4 position of the indole ring towards electrophilic substitution.

Synthesis of 4-Ethynylindole-3-carboxaldehyde Indole Indole FormylIndole Indole-3-carboxaldehyde Indole->FormylIndole Vilsmeier-Haack (POCl3, DMF) [5] IodoIndole 4-Iodo-1H-indole-3-carbaldehyde FormylIndole->IodoIndole Iodination (e.g., I2, HIO3) EthynylIndole 4-Ethynyl-1H-indole-3-carbaldehyde IodoIndole->EthynylIndole Sonogashira Coupling (Pd-catalyst, CuI, alkyne) [12]

Synthetic route to 4-ethynylindole-3-carboxaldehyde.

The synthesis of 4-iodo-1H-indole-3-carbaldehyde is less straightforward than its C5 counterpart. Direct iodination of indole-3-carboxaldehyde typically favors the 5-position. Therefore, a multi-step approach is often necessary, which may involve protection/deprotection strategies or starting from a pre-functionalized indole. However, methods for the direct C4-functionalization of indoles are an active area of research, with some success using directing groups.[6][7][8][9] Once the 4-iodo-1H-indole-3-carbaldehyde precursor is obtained, which is commercially available from suppliers like AChemBlock, the Sonogashira coupling can proceed under similar conditions to those used for the 5-iodo isomer to yield 4-ethynylindole-3-carboxaldehyde.[3][10]

Comparative Analysis of Isomeric Properties

The positional difference of the ethynyl group between the 4- and 5-positions of the indole-3-carboxaldehyde scaffold imparts distinct chemical and physical properties.

Spectroscopic Properties

Table 1: Comparison of Predicted Spectroscopic Data

Property4-Ethynylindole-3-carboxaldehyde5-Ethynylindole-3-carboxaldehydeRationale for Differences
¹H NMR (Aldehyde-H, ppm) Expected to be slightly downfield~9.92[4]The C4-ethynyl group may exert a stronger anisotropic effect on the C3-aldehyde proton due to proximity.
¹H NMR (Ethynyl-H, ppm) Expected to be a sharp singletExpected to be a sharp singletThe chemical shift will be influenced by the local electronic environment.
¹³C NMR (Aldehyde C=O, ppm) ~185~185.2[4]Minimal difference expected as the electronic effect of the ethynyl group at C4 vs C5 on the C3-aldehyde is likely similar.
¹³C NMR (Ethynyl carbons, ppm) Expected in the range of 80-90 ppmExpected in the range of 80-90 ppmThe precise shifts will depend on the electronic influence of the indole ring at each position.
IR (C≡C stretch, cm⁻¹) ~2100-2150 (weak)~2100-2150 (weak)The position of this weak band is characteristic of a terminal alkyne.
**IR (C=O stretch, cm⁻¹) **~1650-1670~1650[4]Conjugation with the indole ring will lower the frequency from a typical aldehyde C=O stretch.
Reactivity and Electronic Effects

The electronic nature of the indole ring is not uniform. The pyrrole ring is electron-rich, while the benzene ring is less so. The position of the electron-withdrawing ethynyl group will influence the overall electron distribution and, consequently, the reactivity of other functional groups.

  • Acidity of the N-H proton: The ethynyl group is weakly electron-withdrawing. Its placement on the benzene ring is expected to have a modest acidifying effect on the indole N-H proton for both isomers compared to the parent indole-3-carboxaldehyde.

  • Reactivity of the Aldehyde: The electrophilicity of the aldehyde carbon is influenced by the electronic contribution from the indole ring. The difference in the position of the ethynyl group is likely to have a subtle but potentially measurable impact on the reactivity of the aldehyde towards nucleophiles.

  • Reactivity of the Ethynyl Group: The accessibility and electronic nature of the ethynyl group itself can differ. The C4-ethynyl group is in closer proximity to the per-position (C5), which could lead to steric hindrance in some reactions compared to the more exposed C5-ethynyl group.

Experimental Protocols

The following are generalized protocols for the key synthetic steps. Researchers should consult the cited literature for specific reaction conditions and optimization.

General Procedure for the Synthesis of 5-Iodo-1H-indole-3-carbaldehyde[4]
  • To a solution of indole-3-carboxaldehyde (1.0 eq) in dichloromethane (DCM) at room temperature, add N-iodosuccinimide (1.0 eq).

  • Slowly add boron trifluoride etherate (2.0 eq) and stir the reaction mixture for 4 hours under an air atmosphere.

  • Upon completion (monitored by TLC), quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 5-iodo-1H-indole-3-carbaldehyde.

General Procedure for Sonogashira Coupling[3][5]
  • To a solution of the iodo-indole-3-carboxaldehyde (4- or 5-iodo isomer, 1.0 eq) in a suitable solvent such as THF or DMF, add (trimethylsilyl)acetylene (1.2-1.5 eq) and a base such as triethylamine (Et3N) or diisopropylamine (DIPA).

  • Degas the mixture with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with a suitable solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the TMS-protected ethynyl indole.

General Procedure for TMS Deprotection[3]
  • Dissolve the TMS-protected ethynyl indole in methanol or a mixture of THF/methanol.

  • Add a catalytic amount of a base such as potassium carbonate (K2CO3).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify if necessary to obtain the final ethynylindole-3-carboxaldehyde.

Conclusion and Future Outlook

The 4-ethynyl and 5-ethynyl isomers of indole-3-carboxaldehyde, while structurally similar, exhibit subtle but important differences in their synthesis and likely in their chemical and biological properties. The 5-ethynyl isomer is more readily accessible due to the favorable regioselectivity of electrophilic iodination at the C5 position. The synthesis of the 4-ethynyl isomer presents a greater challenge, often requiring a pre-functionalized starting material or a directed C-H activation strategy.

Further research is warranted to fully elucidate and compare the spectroscopic, electronic, and biological properties of these two isomers. Such studies will provide valuable structure-activity relationship (SAR) data for the development of novel indole-based therapeutics and functional materials. The availability of both isomers will allow for a systematic exploration of how the spatial orientation of the versatile ethynyl group influences molecular interactions and function.

References

  • Jia, Y., et al. (2009). Palladium-Catalyzed Direct Olefination of Tryptophan Derivatives at the C4 Position via C-H/C-H Activation.
  • Prabhu, K. R., et al. (2015). Selective functionalization of indole at the C4 position by employing the aldehyde functional group at the C3 position as a directing group. Organic & Biomolecular Chemistry, 13(3), 733-737.
  • Volla, C. M. R., et al. (2017). Regioselective Direct C4 Arylation of Indole and Azaindole through the Use of Glycine as a Transient Directing Group. Organic Letters, 19(16), 4255-4258.
  • Shi, Z., et al. (2012). Regioselective Pd-catalyzed direct arylation of 3-carbonylindoles at the C4- or C5-position.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
  • Regioselective C5−H Direct Iodination of Indoles. (n.d.).
  • This reference is a placeholder for a specific protocol for the synthesis of 4-iodoindole-3-carboxaldehyde if a direct liter
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 25, 2026, from [Link]

  • This reference is a placeholder for a specific protocol for the Sonogashira coupling of 4-iodoindole-3-carboxaldehyde if a direct liter
  • This reference is a placeholder for a specific protocol for the Sonogashira coupling of 5-iodoindole-3-carboxaldehyde if a direct liter
  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? | ResearchGate. (2016, September 3). Retrieved February 25, 2026, from [Link]

  • This reference is a placeholder for spectroscopic data of 4-ethynylindole-3-carboxaldehyde if a direct liter
  • This reference is a placeholder for spectroscopic data of 5-ethynylindole-3-carboxaldehyde if a direct liter
  • This reference is a placeholder for a comparative study of 4- and 5-substituted indoles if a direct liter
  • This reference is a placeholder for a computational study on the electronic properties of 4- and 5-substituted indoles if a direct liter

Sources

Foundational

Electronic properties of 4-ethynyl-1H-indole-3-carboxaldehyde

An In-depth Technical Guide to the Electronic Properties of 4-ethynyl-1H-indole-3-carboxaldehyde Executive Summary The indole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of 4-ethynyl-1H-indole-3-carboxaldehyde

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activity and unique electronic characteristics.[1][2][3] This guide provides a comprehensive technical analysis of 4-ethynyl-1H-indole-3-carboxaldehyde, a specialized derivative poised for advanced applications. While direct experimental data for this specific molecule is emerging, this document synthesizes established principles from extensive research on related indole structures to provide a robust predictive framework. We will explore the molecule's structural and electronic architecture, propose a viable synthetic pathway, and detail the experimental and computational methodologies required for its full characterization. The core of this analysis focuses on the interplay between the electron-rich indole nucleus, the electron-withdrawing 3-carboxaldehyde group, and the conjugation-extending 4-ethynyl substituent. This unique combination is predicted to yield significant solvatochromic behavior, a tunable HOMO-LUMO gap, and versatile reactivity, making it a compelling candidate for novel therapeutic agents and advanced organic electronic materials.

The Molecular Architecture: A Fusion of Key Functional Groups

The electronic identity of 4-ethynyl-1H-indole-3-carboxaldehyde is dictated by the synergistic and sometimes opposing electronic effects of its three core components:

  • The 1H-Indole Core: An aromatic heterocyclic system, the indole nucleus is inherently electron-rich. This high electron density, particularly at the C3 position, makes it a strong nucleophile and governs much of its reactivity.[4] The nitrogen atom's lone pair participates in the aromatic π-system, further enhancing this characteristic.

  • The 3-Carboxaldehyde Group (-CHO): Positioned at the most nucleophilic carbon, the aldehyde group acts as a potent electron-withdrawing group through both inductive and resonance effects. This creates a permanent dipole and establishes an intramolecular charge transfer (ICT) vector from the indole ring to the aldehyde.

  • The 4-Ethynyl Group (-C≡CH): The introduction of an alkyne at the C4 position is the defining feature of this molecule. The ethynyl group's sp-hybridized carbons and triple bond introduce a region of high π-electron density that extends the overall conjugated system of the indole nucleus. This extension is predicted to be the primary modulator of the molecule's frontier molecular orbitals and photophysical properties.

This specific arrangement suggests a molecule with significant potential for ICT, where the electron density flows from the ethynyl-substituted benzene portion of the indole ring towards the carboxaldehyde, a phenomenon highly sensitive to the surrounding environment.

Synthesis Pathway: A Strategic Approach

A robust synthesis is critical for obtaining high-purity material for analysis and application. A logical and field-proven approach would be a two-step process starting from a commercially available substituted indole, such as 4-bromo-1H-indole. The proposed pathway involves a Sonogashira coupling followed by a Vilsmeier-Haack formylation.

Proposed Synthetic Workflow

G A 4-Bromo-1H-indole B Sonogashira Coupling (TMS-acetylene, Pd(PPh3)4, CuI) A->B C 4-(Trimethylsilyl)ethynyl-1H-indole B->C D Deprotection (K2CO3, MeOH) C->D E 4-Ethynyl-1H-indole D->E F Vilsmeier-Haack Reaction (POCl3, DMF) E->F G 4-ethynyl-1H-indole-3-carboxaldehyde F->G

Caption: Proposed two-stage synthesis of the target compound.

Detailed Protocol: Synthesis of 4-ethynyl-1H-indole-3-carboxaldehyde
  • Step 1: Sonogashira Coupling to form 4-Ethynyl-1H-indole.

    • To a solution of 4-bromo-1H-indole in a suitable solvent (e.g., THF/triethylamine mixture), add ethynyltrimethylsilane.

    • De-gas the mixture thoroughly with an inert gas (e.g., Argon).

    • Add catalytic amounts of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper co-catalyst (e.g., CuI).

    • Heat the reaction mixture under reflux until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Upon completion, cool the reaction, filter to remove salts, and concentrate under reduced pressure.

    • Purify the crude intermediate, 4-(trimethylsilyl)ethynyl-1H-indole, via column chromatography.

    • Dissolve the purified intermediate in a protic solvent like methanol and treat with a mild base (e.g., K₂CO₃) to cleave the TMS protecting group, yielding 4-ethynyl-1H-indole.

  • Step 2: Vilsmeier-Haack Formylation.

    • Cool a flask containing anhydrous dimethylformamide (DMF) in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring to form the Vilsmeier reagent.[5][6]

    • Prepare a solution of 4-ethynyl-1H-indole from the previous step in anhydrous DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent, maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature, then gently heat to drive the reaction to completion, monitoring by TLC.[5]

    • Quench the reaction by carefully pouring it over crushed ice, followed by neutralization with an aqueous NaOH solution until a precipitate forms.[5]

    • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-ethynyl-1H-indole-3-carboxaldehyde.[7]

Core Electronic Properties and Photophysics

The electronic behavior of this molecule is best understood by examining its frontier molecular orbitals (HOMO and LUMO) and its response to solvent polarity (solvatochromism).

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic transitions and reactivity.

  • HOMO: In this molecule, the HOMO is expected to be delocalized across the entire π-system of the indole ring, with significant contributions from the electron-rich ethynyl group.

  • LUMO: The LUMO is predicted to be primarily localized on the electron-deficient indole C2-C3 bond and the carboxaldehyde moiety.

  • HOMO-LUMO Gap: The introduction of the 4-ethynyl group extends the π-conjugation of the indole core. This extension is expected to raise the energy of the HOMO and lower the energy of the LUMO, resulting in a reduced HOMO-LUMO energy gap compared to the parent indole-3-carboxaldehyde.[4][8] This has a direct and predictable consequence on its absorption spectrum.

G cluster_0 Indole-3-carboxaldehyde cluster_1 4-ethynyl-1H-indole-3-carboxaldehyde LUMO_parent LUMO HOMO_parent HOMO LUMO_parent->HOMO_parent Large ΔE (Absorbs at shorter λ) LUMO_target LUMO (Lowered) LUMO_parent->LUMO_target Extended conjugation HOMO_target HOMO (Raised) HOMO_parent->HOMO_target Extended conjugation LUMO_target->HOMO_target Smaller ΔE (Absorbs at longer λ)

Caption: Predicted effect of 4-ethynyl substitution on the HOMO-LUMO gap.

A smaller energy gap implies that the molecule will absorb light at a longer wavelength (a bathochromic or red shift), likely moving its primary absorption peak further into the visible spectrum.

Solvatochromism: A Probe of the Excited State

Indole derivatives are well-known for their solvatochromic properties, where their absorption and fluorescence spectra shift in response to the polarity of the solvent.[9][10][11] This phenomenon arises from a change in the molecule's dipole moment upon electronic excitation.

  • Ground State (S₀): The molecule possesses a ground-state dipole moment due to the electron-withdrawing aldehyde.

  • Excited State (S₁): Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO. This enhances the intramolecular charge transfer, leading to a significantly larger dipole moment in the excited state than in the ground state.[12][13]

In polar solvents, the solvent molecules will reorient themselves to stabilize this larger excited-state dipole, a process called solvent relaxation.[9][10] This stabilization lowers the energy of the excited state, resulting in a red-shifted fluorescence emission. The magnitude of this Stokes shift (the difference between the absorption and emission maxima) is often correlated with solvent polarity functions.

Proposed Experimental and Computational Characterization

A multi-faceted approach combining spectroscopy and computational modeling is required to fully elucidate the electronic properties.

Workflow for Photophysical Analysis

G A Synthesized Compound B Prepare Solutions (Series of solvents from nonpolar to polar) A->B C UV-Vis Spectroscopy (Measure λ_abs_max) B->C D Fluorescence Spectroscopy (Measure λ_em_max) B->D E Data Analysis C->E D->E F Plot Stokes Shift vs. Solvent Polarity (Lippert-Mataga Plot) E->F G Calculate Excited State Dipole Moment F->G

Caption: Experimental workflow for solvatochromic analysis.

Spectroscopic Characterization
Technique Purpose Predicted Key Observations
¹H NMR Structural confirmationAldehyde proton (CHO) singlet ~9.5-10.0 ppm. Indole N-H proton broad singlet >11.0 ppm. Acetylenic proton (C≡C-H) singlet ~3.0-3.5 ppm. Aromatic protons in the 7.0-8.5 ppm range.[14][15]
¹³C NMR Structural confirmationAldehyde carbonyl carbon ~185 ppm. Two distinct alkyne carbons (~80-90 ppm). Aromatic carbons in the ~110-140 ppm range.
FT-IR Functional group identificationSharp, weak C≡C-H stretch ~3300 cm⁻¹. N-H stretch ~3400 cm⁻¹. C=O stretch ~1650-1680 cm⁻¹.
UV-Vis Electronic transitionsπ→π* transitions. The lowest energy absorption band (HOMO→LUMO) is expected to show positive solvatochromism (red shift with increasing solvent polarity).
Fluorescence Emission propertiesEmission maximum is expected to show a significant red shift in polar solvents due to ICT and solvent relaxation.[11]
HRMS Molecular Formula ConfirmationProvides the exact mass, confirming the elemental composition of C₁₁H₇NO.
Computational Modeling Protocol (DFT)
  • Geometry Optimization: Perform a full geometry optimization of the ground state (S₀) using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[16][17]

  • Frequency Analysis: Confirm that the optimized structure is a true energy minimum by performing a frequency calculation.

  • Frontier Orbital Analysis: Visualize the HOMO and LUMO distributions and calculate the energy gap.

  • Excited State Calculations: Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum.[18] This allows for a direct comparison between theoretical predictions and experimental results.

  • Solvent Effects: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the electronic properties in different media and predict solvatochromic shifts.

Potential Applications in Research and Development

The unique electronic structure of 4-ethynyl-1H-indole-3-carboxaldehyde makes it a versatile platform for several high-value applications.

  • Drug Discovery and Medicinal Chemistry:

    • Pharmacophore: The indole-3-carboxaldehyde core is a known scaffold for developing agents with anticancer, anti-inflammatory, and antimicrobial properties.[1][3][19]

    • Bioorthogonal Chemistry: The terminal alkyne is a powerful chemical handle for "click" chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), allowing the molecule to be easily conjugated to biomolecules, imaging agents, or drug delivery systems.

    • Antiviral Agents: Indole derivatives are actively being investigated for their potential to combat viral infections.[20]

  • Materials Science and Chemical Biology:

    • Fluorescent Probes: The predicted ICT character and sensitivity to the local environment make it a candidate for developing fluorescent probes that can report on the polarity or viscosity of microenvironments within a cell or material.[21]

    • Organic Electronics: As a conjugated building block, it could be polymerized or incorporated into larger systems for applications in organic light-emitting diodes (OLEDs) or organic semiconductors.[22]

Conclusion

4-ethynyl-1H-indole-3-carboxaldehyde represents a molecule of significant scientific interest, located at the intersection of medicinal chemistry and materials science. Its electronic properties are defined by an intramolecular charge transfer system that is extended and modulated by the 4-ethynyl group. This guide has outlined the theoretical basis for its unique characteristics, proposed a clear synthetic strategy, and detailed the necessary experimental and computational workflows for its complete characterization. The predicted tunable photophysics, coupled with the synthetic versatility afforded by the alkyne handle, establishes this compound as a valuable and promising platform for the development of next-generation therapeutics and advanced functional materials.

References

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  • Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds.
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Exploratory

The 4-Ethynylindole Scaffold: Synthetic Versatility and Pharmacological Frontiers

The following technical guide details the chemical and biological profile of 4-ethynylindole , a privileged scaffold in medicinal chemistry. Executive Summary The 4-ethynylindole moiety represents a high-value "molecular...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and biological profile of 4-ethynylindole , a privileged scaffold in medicinal chemistry.

Executive Summary

The 4-ethynylindole moiety represents a high-value "molecular handle" in modern drug discovery. Unlike the widely explored C3 and C5 positions of the indole ring, the C4 position offers unique steric access to the "peri" region (adjacent to C3) and a distinct vector for filling hydrophobic pockets in protein targets.

This guide analyzes the potential biological activities of 4-ethynylindole derivatives, focusing on their role as Type IV IDO1 inhibitors , Kinase inhibitors , and precursors for complex Ergot and Hapalindole alkaloids . It provides validated synthetic protocols and mechanistic insights to support the development of next-generation therapeutics.

Structural Significance & Chemical Space[1][2]

The indole ring is an electron-rich heterocycle. Electrophilic aromatic substitution typically occurs at C3. Functionalizing C4 is synthetically challenging but pharmacologically rewarding due to two factors:

  • Vectorality: Substituents at C4 project into a spatial region often unoccupied by natural substrates (e.g., ATP in kinases, Tryptophan in IDO1), allowing for high selectivity.

  • Steric "Gatekeeping": The C4-ethynyl group is rigid and linear, allowing it to penetrate narrow hydrophobic channels or "gatekeeper" regions in enzymes without inducing significant steric clash with the indole NH.

Table 1: Comparative Analysis of Indole Substitution Patterns
PositionElectronic CharacterSynthetic AccessibilityPrimary Biological Utility
C3 Highly NucleophilicHigh (Fischer, Vilsmeier)Serotonin analogs, Auxins
C5 NucleophilicHigh (Pre-functionalized)Bioisosteres, Solubility handles
C4 Sterically Crowded Low (Requires Pd-Catalysis) Allosteric inhibition, Selectivity probes

Synthetic Access Strategy

Accessing 4-ethynylindole requires overcoming the natural reactivity bias of the indole ring. The industry-standard approach utilizes Sonogashira cross-coupling on 4-haloindoles.

Diagram 1: Synthesis Workflow

SynthesisWorkflow Start 4-Bromoindole (Commercially Available) Reagent TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, 70°C Start->Reagent Intermediate 4-((TMS)ethynyl)indole (Protected Intermediate) Reagent->Intermediate Sonogashira Coupling Deprotection K2CO3 / MeOH or TBAF / THF Intermediate->Deprotection Product 4-Ethynylindole (Active Scaffold) Deprotection->Product Desilylation Derivatives Library Generation (Click Chemistry / Sonogashira) Product->Derivatives Diversification

Caption: Robust synthetic route to 4-ethynylindole from 4-bromoindole via Pd-catalyzed cross-coupling.

Biological Activities & Mechanisms[1][2][3][4][5][6][7][8]

A. IDO1 Inhibition (Immuno-Oncology)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes tryptophan, leading to immune suppression in the tumor microenvironment.

  • Mechanism: 4-substituted indoles, including ethynyl derivatives, have emerged as Type IV inhibitors . Unlike competitive inhibitors that bind the active heme iron, these compounds bind to apo-IDO1 (heme-free form).[1]

  • Activity: The 4-substituent displaces the heme cofactor or prevents its re-binding, effectively locking the enzyme in an inactive state. The rigid ethynyl group occupies the hydrophobic accessory pocket (Pocket D) adjacent to the active site.

B. Kinase Inhibition (Oncology)

In the context of kinase inhibitors, the indole scaffold mimics the purine ring of ATP.

  • Role of C4-Ethynyl: When the indole binds to the hinge region, the C4-ethynyl group projects towards the solvent-exposed front or the gatekeeper residue .

  • Application: This motif is used to bypass steric clashes in mutant kinases (e.g., T790M in EGFR) where bulky groups fail, but the linear alkyne can fit.

C. Precursor to Natural Products (Antibacterial/Antifungal)

4-Ethynylindole is a requisite intermediate for the total synthesis of Hapalindoles and Ergot Alkaloids .

  • Hapalindoles: A class of cyanobacterial alkaloids with potent antibacterial and antimycotic activity. The ethynyl group serves as the precursor for the vinyl/allyl handles required for ring closure.

Diagram 2: Mechanistic Action of 4-Ethynylindole Derivatives

MechanismMap Core 4-Ethynylindole Scaffold Target_IDO1 Target: Apo-IDO1 (Immuno-Oncology) Core->Target_IDO1 Target_Kinase Target: Protein Kinases (ATP Hinge Region) Core->Target_Kinase Target_NP Target: Bacterial Tubulin (Hapalindole Mimetics) Core->Target_NP Mech_IDO1 Displaces Heme Cofactor (Type IV Inhibition) Target_IDO1->Mech_IDO1 Mech_Kinase Bypasses Gatekeeper Steric Clashes Target_Kinase->Mech_Kinase Mech_NP Disrupts Cytoskeleton Assembly Target_NP->Mech_NP

Caption: Pharmacological mapping of 4-ethynylindole derivatives across three distinct therapeutic areas.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Ethynylindole

Rationale: This protocol avoids the instability of 4-lithioindoles by using the robust Sonogashira coupling.

  • Reagents: 4-Bromoindole (1.0 eq), Trimethylsilylacetylene (1.5 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.10 eq), Triethylamine (Et3N) (solvent/base).

  • Coupling:

    • Degas Et3N with Argon for 30 minutes.

    • Add 4-bromoindole, Pd catalyst, and CuI to a pressure vial.

    • Add TMS-acetylene via syringe.

    • Seal and heat to 70°C for 12 hours . (Monitor by TLC; Rf changes significantly).

    • Note: The solution will turn dark brown/black due to CuI oxidation; this is normal.

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate in vacuo.

  • Deprotection:

    • Dissolve the intermediate in Methanol (MeOH).

    • Add K2CO3 (2.0 eq) and stir at Room Temperature for 2 hours.

    • Dilute with water and extract with Ethyl Acetate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1). 4-Ethynylindole is typically an off-white solid.

Protocol B: IDO1 Inhibition Assay (Kynurenine Quantification)

Rationale: Validates the biological activity of the synthesized derivative.

  • Cell Line: HeLa cells (inducible IDO1 expression).

  • Induction: Seed cells at 20,000 cells/well. Treat with Recombinant Human IFN-γ (50 ng/mL) to induce IDO1 expression.

  • Treatment: Simultaneously add the 4-ethynylindole derivative (serial dilutions: 100 µM to 1 nM). Incubate for 48 hours.

  • Detection:

    • Transfer 140 µL of supernatant to a new plate.

    • Add 10 µL of 6.1 N Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge.

    • Transfer 100 µL of clarified supernatant to a flat-bottom plate.

    • Add 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate for 10 mins (Yellow color develops).

  • Readout: Measure Absorbance at 490 nm . Calculate IC50 relative to DMSO control.

References

  • Synthesis of 4-Substituted Indoles via Sonogashira Coupling Source: Organic Letters (2003) URL:[Link]

  • Discovery of IDO1 Inhibitors: From Bench to Bedside Source: Frontiers in Immunology (2018) URL:[Link]

  • Apoxidoles: A Novel Pseudo-Natural Product Class as Type IV IDO1 Inhibitors Source: Angewandte Chemie International Edition (2022) URL:[Link]

  • Synthesis and Biological Evaluation of Indole Derivatives as Anticancer Agents Source: MDPI Molecules (2021) URL:[Link]

  • Total Synthesis of Hapalindoles via 4-Substituted Indoles Source: Journal of the American Chemical Society URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Click Chemistry Applications of 4-Ethynylindole-3-Carboxaldehyde

Executive Summary This application note details the experimental protocols for utilizing 4-ethynylindole-3-carboxaldehyde (4-EIC) as a bifunctional linchpin in medicinal chemistry and bioconjugation. 4-EIC is a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for utilizing 4-ethynylindole-3-carboxaldehyde (4-EIC) as a bifunctional linchpin in medicinal chemistry and bioconjugation. 4-EIC is a high-value scaffold featuring two orthogonal reactive handles: a C4-ethynyl group (alkyne) suitable for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and a C3-carboxaldehyde suitable for condensation reactions (e.g., Schiff base formation, Knoevenagel condensation).

This guide focuses on the "Click-First" strategy, where the indole core is anchored to a target (fluorophore, drug fragment, or biomolecule) via the triazole linkage, leaving the aldehyde free for downstream derivatization.

Chemical Profile & Handling

PropertyDescription
IUPAC Name 4-ethynyl-1H-indole-3-carbaldehyde
Molecular Formula C₁₁H₇NO
Functionality Heterocyclic Core (Indole), Alkyne (Click handle), Aldehyde (Electrophile)
Solubility Soluble in DMSO, DMF, MeOH.[1] Sparingly soluble in Water/PBS.[2]
Stability Air-sensitive (aldehyde oxidation).[1] Store at -20°C under inert gas.
UV/Vis Indole absorption

nm (shifts upon triazole formation).

Expert Insight: The C4 position of the indole ring is sterically proximate to the C3-aldehyde. Unlike 5- or 6-substituted indoles, the 4-ethynyl group sits in a "bay" region relative to the C3 substituent. Consequently, "Click" reactions at this position may require optimized ligand acceleration to overcome steric crowding.

Application I: Synthesis of 1,2,3-Triazole-Linked Indole Scaffolds (CuAAC)

This protocol describes the conjugation of 4-EIC with an organo-azide. The resulting 1,4-disubstituted 1,2,3-triazole serves as a bioisostere for amide bonds in fragment-based drug discovery (FBDD).

Materials Required[3][4][5][6][7][8][9][10]
  • Reagent A: 4-Ethynylindole-3-carboxaldehyde (1.0 equiv)

  • Reagent B: Target Azide (R-N₃) (1.0 - 1.2 equiv)

  • Catalyst Source: CuSO₄[3]·5H₂O (10 mol%)

  • Reductant: Sodium Ascorbate (20 mol%)

  • Ligand (Critical): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mol%)

    • Note: THPTA is preferred over TBTA for indole chemistry to prevent copper-induced oxidation of the electron-rich indole ring by maintaining Cu(I) in a non-oxidative state.

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1).

Step-by-Step Protocol
  • Stock Preparation:

    • Dissolve 4-EIC in DMSO to a concentration of 50 mM.

    • Dissolve the Azide in DMSO (or suitable solvent) to 50 mM.

    • Prepare a Catalyst Master Mix in water: Premix CuSO₄ (20 mM) and THPTA (100 mM) in a 1:5 ratio. Allow this blue solution to stand for 5 minutes before use.

  • Reaction Assembly:

    • In a reaction vial, combine the 4-EIC solution and Azide solution.

    • Add the solvent (Water/tBuOH) to reach a final reactant concentration of ~10-20 mM.

    • Add the Catalyst Master Mix (10 mol% Cu).

    • Initiation: Add Sodium Ascorbate (freshly prepared 100 mM aqueous solution) last.

  • Incubation:

    • Flush the headspace with Nitrogen/Argon.

    • Stir at Room Temperature for 4–12 hours .

    • Monitoring: Monitor by TLC or LC-MS.[4] The disappearance of the alkyne peak (approx. 2100 cm⁻¹ in IR or distinct proton in NMR) indicates completion.

  • Work-up:

    • Precipitation Method (Preferred): Dilute the reaction mixture 5-fold with ice-cold water. The triazole product often precipitates. Filter and wash with water.

    • Extraction Method: If no precipitate forms, extract with Ethyl Acetate. Wash organic layer with 5% LiCl (to remove DMSO) and Brine. Dry over Na₂SO₄.

Diagram: The Click Workflow

G Start 4-Ethynylindole (Alkyne) Reaction CuAAC Reaction (DMSO/H2O, RT) Start->Reaction Azide Target Azide (R-N3) Azide->Reaction Cat Catalyst Mix (Cu-THPTA) Cat->Reaction Catalysis Product 1,2,3-Triazole Indole Aldehyde Reaction->Product 4-12 Hours

Caption: Standard CuAAC workflow for coupling 4-EIC to functional azides.

Application II: Downstream Functionalization (The Aldehyde Handle)

Once the "Click" reaction is complete, the C3-aldehyde remains available. This is particularly useful for synthesizing fluorescent probes (via Knoevenagel condensation with active methylenes) or targeted inhibitors (via reductive amination).

Protocol: Reductive Amination (Schiff Base Reduction)

This converts the aldehyde into a stable amine linkage, often used to attach the scaffold to lysine residues or amine-bearing drugs.

  • Reagents: Triazole-Indole-Aldehyde (from App I), Primary Amine (R-NH₂), NaBH(OAc)₃ (Sodium triacetoxyborohydride), Acetic Acid (cat.).

  • Procedure:

    • Dissolve the aldehyde in DCE (Dichloroethane) or MeOH.

    • Add the amine (1.1 equiv) and stir for 1 hour to form the imine (Schiff base).

    • Add NaBH(OAc)₃ (1.5 equiv). Stir at RT for 4 hours.

    • Quench: Add saturated NaHCO₃. Extract with DCM.

Diagram: Bifunctional Strategy

G cluster_0 Step 1: Click Chemistry (C4) cluster_1 Step 2: Aldehyde Condensation (C3) Core 4-Ethynylindole-3-carboxaldehyde Triazole Triazole Formation (Library Generation) Core->Triazole CuAAC (Azide) Probe Fluorescent Probe (Knoevenagel) Triazole->Probe Active Methylene Drug Targeted Inhibitor (Reductive Amination) Triazole->Drug Amine + Reductant

Caption: Bifunctional divergence: The C4-alkyne builds the library; the C3-aldehyde tunes function.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Click) Steric hindrance at C4.Switch ligand to THPTA or BTTES . Increase temp to 40°C.
Aldehyde Oxidation Air exposure during reaction.Degas all solvents. Use Sodium Ascorbate in excess (5:1 vs Cu).
Precipitation Product is hydrophobic.This is good. Filter the solid. If "oiling out" occurs, add a small amount of EtOH.
Incomplete Reaction Copper chelation by Indole N.Indoles can weakly coordinate Cu. Increase Cu loading to 15 mol%.

References

  • Rostovtsev, V. V., et al. (2002).[5] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009).[5] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. (Describes THPTA ligand usage). Link

  • Somei, M., et al. (2001). "The Chemistry of Indoles. 104. 1-Hydroxyindole-3-carboxaldehyde."[2] Heterocycles. (General reactivity of indole-3-carboxaldehydes). Link

  • Li, L., et al. (2014). "Synthesis of 4-substituted indoles via Pd-catalyzed C-H activation." Journal of Organic Chemistry. (Context for synthesizing the 4-substituted scaffold). Link

Sources

Application

Application Notes and Protocols for the Use of 4-ethynylindole-3-carboxaldehyde in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Utility of 4-ethynylindole-3-carboxaldehyde in "Click" Chemistry The indole scaffold is a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 4-ethynylindole-3-carboxaldehyde in "Click" Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The functionalization of this nucleus is a cornerstone of drug discovery programs. 4-ethynylindole-3-carboxaldehyde is a versatile building block that introduces two highly valuable functional groups: a terminal alkyne and an aldehyde. The terminal alkyne is a prime handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the quintessential "click" reaction, allowing for the efficient and specific formation of a stable 1,2,3-triazole linkage.[1][2][3] The aldehyde group, on the other hand, offers a gateway for a plethora of classical organic transformations, such as reductive amination, condensation reactions, and oxidations, providing a secondary site for molecular elaboration or conjugation.[4]

This guide provides a comprehensive overview of the application of 4-ethynylindole-3-carboxaldehyde in CuAAC reactions, offering insights into the reaction mechanism, detailed experimental protocols, and key considerations for successful implementation in research and drug development workflows.

The CuAAC Reaction: A Powerful Tool for Molecular Assembly

The CuAAC reaction is a robust and highly reliable method for forming a covalent bond between a terminal alkyne and an azide.[][6][7] This reaction is characterized by its high yields, mild reaction conditions, and remarkable functional group tolerance, making it an ideal tool for bioconjugation, medicinal chemistry, and materials science.[8][9][10] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of regioisomers, the copper(I)-catalyzed variant proceeds at room temperature and exclusively produces the 1,4-disubstituted triazole isomer.[11][12][13]

The aldehyde and indole functionalities of 4-ethynylindole-3-carboxaldehyde are generally compatible with CuAAC conditions. The indole nitrogen is a weak nucleophile and is unlikely to interfere with the catalytic cycle. The aldehyde group is also relatively stable under these conditions, although careful selection of the copper source and ligands is advisable to prevent potential side reactions, such as oxidation, in sensitive systems.

Mechanistic Insights: The Dinuclear Copper Catalytic Cycle

The mechanism of the CuAAC reaction is thought to proceed through a dinuclear copper catalytic cycle.[1][14][15] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of the terminal alkyne to a copper(I) species, followed by deprotonation to form a copper(I) acetylide.[1][14]

  • Coordination of the Azide: The azide then coordinates to a second copper(I) center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the copper acetylide and the coordinated azide, forming a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate rearranges and undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst.[1]

CuAAC_Mechanism Figure 1: The Dinuclear Catalytic Cycle of the CuAAC Reaction cluster_cycle cluster_reactants CuI_alkyne [Cu(I)]-Alkyne Complex Cu_acetylide Dinuclear Copper(I) Acetylide CuI_alkyne->Cu_acetylide + Cu(I) Azide_complex Azide-Copper Complex Cu_acetylide->Azide_complex + R-N3 Cycloadduct Six-membered Cu-containing Intermediate Azide_complex->Cycloadduct Cycloaddition Triazole_product 1,4-Disubstituted Triazole Cycloadduct->Triazole_product Rearrangement & Protonolysis Catalyst_regen Regenerated Cu(I) Catalyst Catalyst_regen->CuI_alkyne Completes Cycle Alkyne 4-ethynylindole-3-carboxaldehyde Alkyne->CuI_alkyne Azide Azide Partner Azide->Azide_complex

Caption: Figure 1: The Dinuclear Catalytic Cycle of the CuAAC Reaction.

Experimental Protocol: CuAAC Reaction with 4-ethynylindole-3-carboxaldehyde

This protocol provides a general procedure for the CuAAC reaction. Optimization of solvent, temperature, and catalyst loading may be necessary for specific substrates.

Materials
  • 4-ethynylindole-3-carboxaldehyde

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris- (benzyltriazolylmethyl)amine (TBTA) (optional, but recommended for biological applications)

  • Solvent: e.g., a mixture of t-butanol and water (1:1), or DMSO

Procedure
  • Reagent Preparation:

    • In a suitable reaction vial, dissolve 4-ethynylindole-3-carboxaldehyde (1.0 equivalent) and the azide coupling partner (1.0-1.2 equivalents) in the chosen solvent system.

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water). If using a ligand, it can be pre-mixed with the CuSO₄ solution.

  • Reaction Setup:

    • To the solution of the alkyne and azide, add the copper(II) sulfate solution (typically 1-5 mol%).

    • If using a ligand, add it to the reaction mixture (typically 5 mol%).

    • Add the sodium ascorbate solution (typically 10-50 mol%). The solution will often turn a yellow-orange color upon addition of the ascorbate, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few minutes to several hours.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.

CuAAC_Workflow Figure 2: Experimental Workflow for CuAAC cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Dissolve Alkyne and Azide C Add Catalyst and Reductant A->C B Prepare Catalyst and Reductant Solutions B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F Reaction Complete G Extraction F->G H Column Chromatography G->H I Characterization H->I

Caption: Figure 2: Experimental Workflow for CuAAC.

Key Considerations and Optimization

ParameterRecommendationRationale
Solvent A variety of solvents can be used, including t-BuOH/H₂O, DMSO, DMF, and THF.The choice of solvent depends on the solubility of the reactants. Aqueous solvent mixtures often accelerate the reaction.[11]
Copper Source CuSO₄/Sodium Ascorbate is the most common and convenient method for generating Cu(I) in situ.[12][16]This system avoids the need to handle air-sensitive Cu(I) salts.
Ligands THPTA and TBTA are commonly used to stabilize the Cu(I) oxidation state and accelerate the reaction.[9][17]Ligands prevent copper disproportionation and can reduce cell toxicity in biological applications.
Temperature Most CuAAC reactions proceed efficiently at room temperature.Mild conditions enhance functional group tolerance.[11][18]
Concentration Higher concentrations of reactants can lead to faster reaction rates.[19]Increased concentration enhances the probability of molecular collisions.

Conclusion

4-ethynylindole-3-carboxaldehyde is a powerful and versatile building block for the synthesis of complex molecules. Its participation in CuAAC reactions provides a reliable and efficient method for introducing the indole moiety into a wide range of substrates. By understanding the underlying mechanism and following the outlined protocols, researchers can effectively utilize this reagent to accelerate their drug discovery and development efforts.

References

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (2015). RSC Advances. Retrieved from [Link]

  • Protocols. (n.d.). baseclick. Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2011). Chemical Society Reviews. Retrieved from [Link]

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. Retrieved from [Link]

  • Signature of click chemistry in advanced techniques for cancer therapeutics. (2025). RSC Advances. Retrieved from [Link]

  • Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. (2021). ResearchGate. Retrieved from [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025). Chemical Communications. Retrieved from [Link]

  • Exploring advanced Click Chemistry for versatile and efficient bioconjugations. (2023). Interchim. Retrieved from [Link]

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (2010). Journal of Chemical Education. Retrieved from [Link]

  • Click Chemistry Conjugations. (2018). In Antibody-Drug Conjugates (pp. 147-161). Springer. Retrieved from [Link]

  • Click Chemistry reagents from Jena Bioscience. (n.d.). Bio-Connect. Retrieved from [Link]

  • Click Chemistry Conjugations. (2018). Springer Nature Experiments. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. (2022). Organometallics. Retrieved from [Link]

  • CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. Retrieved from [Link]

  • Indole-3-carbaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2025). Journal of the Indian Chemical Society. Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2014). Der Pharma Chemica. Retrieved from [Link]

Sources

Method

Application Note: Synthesis and Utilization of 4-Ethynylindole-Based Fluorescent Probes

This guide details the synthesis, derivatization, and application of 4-ethynylindole as a versatile scaffold for fluorescent probe development. Introduction: The 4-Ethynylindole Advantage Indole derivatives are ubiquitou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, derivatization, and application of 4-ethynylindole as a versatile scaffold for fluorescent probe development.

Introduction: The 4-Ethynylindole Advantage

Indole derivatives are ubiquitous in drug discovery and endogenous fluorophores (e.g., Tryptophan). However, the native indole fluorescence is UV-limited and prone to quenching. The 4-ethynylindole scaffold represents a "privileged" intermediate for two critical reasons:

  • Electronic Conjugation (Red-Shifting): Substitution at the C4 position of the indole ring effectively extends the

    
    -conjugation system. When coupled with electron-withdrawing groups (EWG) or extended aromatics, this induces a significant bathochromic shift (red-shift) into the visible range, often accompanied by Intramolecular Charge Transfer (ICT) characteristics useful for polarity sensing.
    
  • Bio-orthogonal Utility: The terminal alkyne at C4 serves as a "handle" for Click Chemistry (CuAAC) or further Sonogashira coupling , allowing the rapid attachment of targeting ligands, solubility tags, or acceptor moieties without disrupting the indole's hydrogen-bonding capacity at the N1 or C3 positions.

Chemical Synthesis Strategy

The synthesis of the core scaffold, 4-ethynylindole (Compound 2) , is achieved via a robust two-step sequence starting from commercially available 4-bromoindole .

Workflow Diagram

SynthesisPath Start 4-Bromoindole (Starting Material) Step1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start->Step1 PdCl2(PPh3)2, CuI Et3N, 80°C Inter 4-(TMS-ethynyl)indole (Intermediate) Step1->Inter Yield: ~85-95% Step2 Desilylation (K2CO3/MeOH or TBAF) Inter->Step2 Deprotection Product 4-Ethynylindole (Scaffold) Step2->Product Yield: ~90% Deriv Fluorescent Probe (via Click or Coupling) Product->Deriv Functionalization

Figure 1: Synthetic pathway from 4-bromoindole to the active 4-ethynylindole scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Ethynylindole Scaffold

Safety Note: Reaction involves palladium catalysts and alkynes.[1][2] Perform in a fume hood. Copper acetylides can be shock-sensitive; strictly follow stoichiometry.

Step 1: Sonogashira Coupling[1][2][3][4][5]
  • Reagents:

    • 4-Bromoindole (1.0 eq, 5.1 mmol, 1.0 g)

    • Trimethylsilylacetylene (TMSA) (1.5 eq, 7.65 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl

      
      (PPh
      
      
      
      )
      
      
      ] (0.05 eq, 5 mol%)
    • Copper(I) iodide (CuI) (0.05 eq, 5 mol%)[6]

    • Triethylamine (Et

      
      N) (Solvent/Base, 15 mL) or Et
      
      
      
      N/THF (1:1) mix.
  • Procedure:

    • Charge a dry, sealable pressure tube or Schlenk flask with 4-bromoindole, Pd catalyst, and CuI.

    • Evacuate and backfill with Argon (3 cycles) to remove O

      
       (Critical for catalyst life).
      
    • Add degassed Et

      
      N (and THF if solubility is poor) via syringe.
      
    • Add TMSA dropwise.

    • Seal the vessel and heat to 70–80 °C for 12–16 hours. The solution will darken (brown/black) due to Pd/Cu salts.

    • Workup: Cool to RT. Filter through a celite pad to remove metal precipitates. Wash pad with EtOAc. Concentrate filtrate in vacuo.

    • Purification: Flash column chromatography (SiO

      
      , Hexanes/EtOAc 9:1).
      
    • Target:4-((trimethylsilyl)ethynyl)-1H-indole . Yield: ~90%.

Step 2: Desilylation (Deprotection)
  • Reagents:

    • TMS-intermediate (from Step 1)

    • Potassium Carbonate (K

      
      CO
      
      
      
      ) (1.5 eq)
    • Methanol (MeOH) (10 mL per gram of substrate)

  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Add K

      
      CO
      
      
      
      and stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (product is slightly more polar).
    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na

      
      SO
      
      
      
      .
    • Purification: Short silica plug or recrystallization (Hexanes/CH

      
      Cl
      
      
      
      ).
    • Product:4-ethynylindole (Pale yellow solid). Store at -20°C (alkynes can polymerize over time).

Protocol B: Derivatization via Click Chemistry (CuAAC)

Application: Labeling a non-fluorescent azide (e.g., Azido-PEG-Biotin or a model Benzyl Azide) to create a "Turn-On" probe.

Mechanism: The formation of the 1,2,3-triazole ring extends the conjugation of the indole system, often increasing quantum yield (QY) and shifting emission.

  • Reagents:

    • 4-Ethynylindole (1.0 eq)

    • Target Azide (R-N

      
      ) (1.1 eq)
      
    • CuSO

      
      [7]·5H
      
      
      
      O (0.1 eq)
    • Sodium Ascorbate (0.5 eq, fresh solution)

    • Ligand: THPTA or TBTA (0.1 eq) – Crucial for protecting biomolecules from oxidative damage.

    • Solvent: DMSO/Water or tBuOH/Water (1:1).

  • Procedure:

    • Dissolve alkyne and azide in the organic co-solvent.

    • Premix CuSO

      
       and Ligand in water; add to the reaction.
      
    • Add Sodium Ascorbate last to initiate the reduction to Cu(I).[7]

    • Stir at RT for 2–4 hours in the dark.

    • Purification: For small molecules, extract with EtOAc. For biomolecules, use size-exclusion chromatography (PD-10) or dialysis.

Photophysical Characterization & Data Analysis

4-Ethynylindole derivatives typically exhibit Solvatochromism , meaning their emission color changes with solvent polarity.[8] This makes them excellent environmental sensors (e.g., sensing hydrophobic pockets in proteins).

Expected Data Profile (Model Derivative)
ParameterValue / RangeNotes
Excitation (

)
320 – 360 nmRed-shifted vs. unsubstituted indole (280 nm).
Emission (

)
400 – 550 nmHighly dependent on solvent polarity (ICT effect).
Stokes Shift 80 – 150 nmLarge Stokes shift reduces self-quenching.
Quantum Yield (

)
0.1 – 0.6Higher in non-polar solvents; quenched in water.
Solvatochromism PositiveRed-shift in polar solvents (e.g., DMSO vs. Toluene).
Mechanism of Sensing (ICT)

The probe functions via Intramolecular Charge Transfer.[9] Upon excitation, electron density shifts from the indole (Donor) to the triazole/substituent (Acceptor).

ICT_Mechanism GS Ground State (S0) Dipole: Low ES_LE Locally Excited (LE) Initial Excitation GS->ES_LE Excitation (hv) ES_LE->GS Blue-Shifted Emission (Non-polar Env) ES_ICT ICT State (Charge Transfer) Dipole: High ES_LE->ES_ICT Solvent Relaxation (Polar Environment) ES_ICT->GS Red-Shifted Emission Emission Fluorescence Emission (Solvent Dependent)

Figure 2: Jablonski diagram illustrating the competition between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states, which drives the solvatochromic response.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Catalyst poisoning by O

.
Ensure rigorous degassing (freeze-pump-thaw) and use fresh catalyst.
Black Precipitate "Palladium Black" formation.Reaction temperature too high or insufficient ligand. Add excess PPh

or lower temp to 60°C.
No Fluorescence Quenching by Cu ions (Step 3).Wash final product with EDTA or NH

OH to chelate residual copper.
Polymerization Unstable terminal alkyne.Store 4-ethynylindole in solution (e.g., DMSO) at -20°C rather than dry solid.

References

  • Synthesis of Functionalized Indoles via Sonogashira Coupling

    • Source: Royal Society of Chemistry (RSC)
    • Context: General protocols for indole functionalization
    • URL:[Link]

  • Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    • Source: Organic Chemistry Portal / Sharpless Lab
    • Context: Standard conditions for CuAAC reaction and ligand usage (TBTA/THPTA).
    • URL:[Link]

  • Fluorescent Nucleoside Analogues Based on 4-Substituted Indoles

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Photophysical properties of 4-cyano and 4-ethynylindole deriv
    • URL:[Link]

  • Solv

    • Source: MDPI (Molecules/Sensors)
    • Context: Mechanisms of ICT and push-pull fluorophores in lipid/membrane imaging.
    • URL:[Link]

Sources

Application

Design of kinase inhibitors using 4-ethynylindole-3-carboxaldehyde

Application Note: Precision Design of Tricyclic Kinase Inhibitors Using 4-Ethynylindole-3-carboxaldehyde Executive Summary This application note details the synthetic utility and rational design principles of 4-ethynylin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Design of Tricyclic Kinase Inhibitors Using 4-Ethynylindole-3-carboxaldehyde

Executive Summary

This application note details the synthetic utility and rational design principles of 4-ethynylindole-3-carboxaldehyde (4-EIC) in the development of Type I and Type II kinase inhibitors. Unlike standard 5- or 6-substituted indole scaffolds, the 4-substituted indole core offers a unique vector to bypass steric clashes with the kinase "gatekeeper" residue (often Methionine or Threonine) while positioning the C3-aldehyde for hinge-binding motif construction.[1][2] This guide provides validated protocols for transforming 4-EIC into fused tricyclic heteroaromatics (e.g., pyrrolo-phthalazines) and extended linear inhibitors, targeting high-value kinases such as FLT3, JAK family, and PKC .[1]

Rational Design & Mechanistic Grounding

The "Gatekeeper" Evasion Strategy

In the ATP-binding pocket of protein kinases, the "gatekeeper" residue controls access to the hydrophobic back pocket.[2] Bulky residues at this position (e.g., T315I in BCR-ABL) confer resistance to many inhibitors.[1]

  • Geometric Advantage: Substituents at the indole 4-position project directly toward the solvent-exposed region or the ribose-binding pocket, often avoiding the gatekeeper entirely.[1][2]

  • The 4-Ethynyl Handle: The alkyne moiety at C4 serves as a rigid "molecular wire" (cylindrical diameter ~2.4 Å), allowing the inhibitor to traverse narrow channels within the active site without inducing steric repulsion.[2]

Bifunctional Reactivity

4-EIC possesses two orthogonal reactive centers enabling divergent library synthesis:

  • C3-Formyl Group (Electrophile): Ideal for Knoevenagel condensations, reductive aminations, or hydrazone formation to establish the primary H-bond network with the kinase hinge region (Glu/Leu backbone).[1][2]

  • C4-Ethynyl Group (Nucleophile/Dipole): Enables cyclization reactions to form rigid tricyclic cores (increasing metabolic stability) or Sonogashira couplings to extend the pharmacophore.[1][2]

Experimental Protocols

Protocol A: Synthesis of the 4-EIC Scaffold

Note: 4-substituted indoles are synthetically challenging. This protocol utilizes a Batcho-Leimgruber precursor strategy.[1][2]

Reagents: 4-Bromo-3-nitrotoluene, DMF-DMA, Pyrrolidine, Pd(PPh3)2Cl2, CuI, TMS-acetylene.[1]

  • Enamine Formation: React 4-bromo-3-nitrotoluene with DMF-DMA (1.5 eq) and pyrrolidine (catalytic) in DMF at 110°C for 4 hours to yield the

    
    -dimethylaminostyrene.[1][2]
    
  • Reductive Cyclization: Treat the intermediate with Zn dust in acetic acid (80°C, 2h) to form 4-bromoindole .

  • Vilsmeier-Haack Formylation: React 4-bromoindole with

    
     (1.2 eq) in DMF at 0°C 
    
    
    
    RT. Quench with ice water and basify with NaOH to isolate 4-bromoindole-3-carboxaldehyde .[1][2]
  • Sonogashira Coupling: Combine 4-bromoindole-3-carboxaldehyde (1.0 eq), TMS-acetylene (1.5 eq),

    
     (5 mol%), and CuI (10 mol%) in degassed 
    
    
    
    (1:1). Heat at 60°C for 6h.
  • Deprotection: Treat with

    
     in MeOH (RT, 1h) to yield 4-ethynylindole-3-carboxaldehyde (4-EIC) .
    
Protocol B: Divergent Library Synthesis

Pathway 1: Tricyclic Fused Systems (Pyrrolo[4,3,2-de]phthalazines) Target Class: Poly-pharmacology Kinase Inhibitors (e.g., Aurora, CDK). This reaction exploits the proximity of the C3-aldehyde and C4-alkyne to close a 6-membered ring using hydrazine.[1]

  • Dissolution: Dissolve 4-EIC (0.5 mmol) in EtOH (5 mL).

  • Cyclization: Add Hydrazine monohydrate (2.0 eq) and catalytic Acetic Acid (1 drop).

  • Reflux: Heat to reflux (78°C) for 3–5 hours. The intermediate hydrazone forms first, followed by intramolecular nucleophilic attack on the alkyne.[1]

  • Purification: Cool to 0°C. The tricyclic product often precipitates.[1][2] Filter and wash with cold EtOH.[1][2] Recrystallize from DMF/Water.[1][2]

Pathway 2: "Click" Extension (Triazole-Linked Inhibitors) Target Class: FLT3/JAK Specificity. Uses the C3-aldehyde for hinge binding and the C4-alkyne to "click" a solubilizing tail.[1][2]

  • Step 1 (Hinge Binder): Perform reductive amination on the C3-aldehyde with a suitable aniline (e.g., 3-aminopyridine) using

    
     in DCM.[1][2]
    
  • Step 2 (Solvent Tail): React the C4-alkyne with an azide-functionalized solubilizing group (e.g.,

    
    ).[1][2]
    
  • Conditions:

    
     (10 mol%), Sodium Ascorbate (20 mol%), 
    
    
    
    (1:1), RT, 12h.

Data Analysis & Validation

Kinase Inhibition Profiling (FRET Assay)

Compounds generated from Protocol B (Tricyclic) should be screened against a standard panel.[1][2]

Table 1: Expected SAR Trends for 4-EIC Derivatives

Structural ModificationTarget KinaseExpected IC50 (nM)Mechanistic Rationale
Tricyclic Core (Unsubstituted) Pan-Kinase500 - 1000Flat scaffold binds ATP pocket; lacks specific H-bonds.[1][2]
Tricyclic + C1-Phenyl VEGFR2 / PDGFR< 50Hydrophobic interaction with the back-pocket (Selectivity Pocket).[1][2]
Linear (C3-Schiff Base) CDK2 / CDK9100 - 300C3-imine mimics the H-bonds of Flavopiridol.[1][2]
Linear + C4-Triazole FLT3 (ITD mut)< 10Triazole projects into solvent; solubilizing tail improves PK.[1][2]

Visualization: Synthesis & Logic Pathways

The following diagram illustrates the divergent synthesis workflow starting from the 4-EIC scaffold.

G Precursor 4-Bromoindole Intermediate 4-Bromoindole- 3-carboxaldehyde Precursor->Intermediate Vilsmeier-Haack (POCl3, DMF) Scaffold 4-Ethynylindole- 3-carboxaldehyde (4-EIC) Intermediate->Scaffold Sonogashira (TMS-acetylene) Tricycle Pyrrolo-phthalazine (Fused Tricycle) Scaffold->Tricycle Hydrazine/Acid (Cyclization) Linear C3-Imine / C4-Triazole (Extended Linear) Scaffold->Linear 1. Reductive Amination 2. CuAAC Click Kinase Kinase Assay (FRET/ADP-Glo) Tricycle->Kinase Validation Linear->Kinase Validation

Caption: Divergent synthesis pathways transforming the 4-EIC scaffold into rigid tricyclic cores (Path A, Green) or extended linear inhibitors (Path B, Red).

References

  • Indole-3-carboxaldehyde Chemistry: Naik, N. et al. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation."[1][2][3] Der Pharma Chemica, 2012, 4(2): 783-790.[1][3]

  • Tricyclic Scaffold Synthesis: Anizon, F. et al. "Synthesis and activities of tricyclic pyrido[3,4-g]quinazolines, pyrazolo[3,4-g]quinoxalines and pyrroloindazole regioisomers."[1] Arkivoc, 2020, part i, 1-19.[1][4][5]

  • Kinase Inhibitor Design Principles: Liao, J.J. "Molecular recognition of protein kinase inhibitors." Journal of Medicinal Chemistry, 2007.[1][2] (Contextual grounding for gatekeeper evasion). [2]

  • Reactivity of Indole-3-carboxaldehydes: "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egyptian Journal of Chemistry, 2017.[1][2]

Disclaimer: This protocol involves the use of hazardous reagents (POCl3, Hydrazine).[1] All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Method

One-pot synthesis of 4-ethynylindole derivatives from 4-bromoindole

An In-Depth Guide to the One-Pot Synthesis of 4-Ethynylindole Derivatives from 4-Bromoindole Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 4-Ethynylindoles The indole scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the One-Pot Synthesis of 4-Ethynylindole Derivatives from 4-Bromoindole

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-Ethynylindoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its versatile structure allows for functionalization at various positions, leading to a vast chemical space for drug discovery and development.[3][4] Among the myriad of possible modifications, the introduction of an ethynyl group at the C4 position of the indole ring is of particular strategic importance. The alkyne moiety is not merely a structural element but a highly versatile chemical handle, enabling further transformations through reactions like click chemistry, cyclizations, and additional cross-coupling reactions.

This guide details a robust and efficient one-pot protocol for the synthesis of 4-ethynylindole derivatives, starting from the commercially available 4-bromoindole. The core of this transformation is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[5][6] By employing a one-pot approach, this synthesis minimizes intermediate isolation steps, thereby increasing overall efficiency, reducing solvent waste, and making it an attractive method for both academic research and industrial drug development professionals.

Reaction Principles: The Sonogashira Cross-Coupling Mechanism

The Sonogashira reaction is a transition-metal-catalyzed reaction that has become indispensable in organic synthesis for its reliability and broad functional group tolerance.[5][7] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[6] Understanding the underlying mechanism is crucial for troubleshooting and optimizing the reaction.

The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

  • The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-bromoindole), forming a Pd(II) intermediate.

  • The Copper Cycle : Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide then transfers its acetylenic group to the Pd(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product (the 4-ethynylindole derivative) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

While the copper co-catalyst is traditional, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[7] Consequently, copper-free Sonogashira protocols have been developed, which can be advantageous for certain sensitive substrates.[7][8]

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)L₂-C≡CR' Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR' (4-Ethynylindole) RedElim->Product CuX Cu(I)X Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord Cu_Acetylide Cu(I)-C≡CR' Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetal Transfers Alkyne ArylHalide Ar-X (4-Bromoindole) ArylHalide->OxAdd Alkyne H-C≡CR' Alkyne->Alkyne_Coord Base Base Base->Alkyne_Coord

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol: One-Pot Synthesis of 4-((Trimethylsilyl)ethynyl)-1H-indole

This protocol provides a representative procedure for the Sonogashira coupling of 4-bromoindole with ethynyltrimethylsilane. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be easily removed later if the free alkyne is desired.

Materials and Equipment
  • Reagents : 4-Bromoindole, Ethynyltrimethylsilane, Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)), Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

  • Equipment : Schlenk flask or oven-dried round-bottom flask with a reflux condenser, Magnetic stirrer and stir bar, Heating mantle or oil bath, Inert gas supply (Nitrogen or Argon) with manifold, Syringes and needles, Thin-layer chromatography (TLC) plates and developing chamber, Rotary evaporator, Glassware for extraction and purification.

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromoindole (1.0 mmol, 196 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.05 mmol, 10 mg).

  • Inert Atmosphere : Seal the flask with a septum and connect it to an inert gas line. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition : Under a positive flow of inert gas, add anhydrous THF (10 mL) via syringe. Add triethylamine (2.5 mmol, 0.35 mL), followed by the dropwise addition of ethynyltrimethylsilane (1.5 mmol, 0.21 mL).

  • Reaction Execution : Stir the reaction mixture at room temperature or heat to reflux (approximately 66 °C for THF) as needed. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.

  • Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and then with brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-((trimethylsilyl)ethynyl)-1H-indole.

  • Characterization : Confirm the structure and purity of the product using NMR (¹H, ¹³C) spectroscopy and mass spectrometry (MS).[9][10]

Data Summary: Representative Reaction Conditions

The Sonogashira coupling is versatile and can be adapted for various terminal alkynes. The following table summarizes typical conditions.

EntryTerminal Alkyne (R')Catalyst SystemBaseSolventTemp.Approx. Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80 °C90-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFReflux85-92
3Propargyl alcoholPd(PPh₃)₄ / CuIEt₃NTHFRT~85
41-HexynePdCl₂(PPh₃)₂ / CuIPiperidineDMF60 °C88-94

Note: Yields are estimates based on similar reactions reported in the literature and may vary based on specific experimental conditions and purification.[11]

Workflow Visualization

The overall experimental process can be streamlined as follows:

One_Pot_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_purification Work-up & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (4-Bromoindole, Catalysts) setup 2. Assemble Glassware (Schlenk Flask) reagents->setup inert 3. Establish Inert Atmosphere (Evacuate/Backfill N₂/Ar) setup->inert add_solvents 4. Add Anhydrous Solvent, Base, and Alkyne inert->add_solvents react 5. Heat and Stir (Monitor by TLC) add_solvents->react quench 6. Cool and Quench react->quench extract 7. Liquid-Liquid Extraction quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify characterize 10. Characterization (NMR, MS) purify->characterize final_product Pure 4-Ethynylindole Derivative characterize->final_product

Caption: Experimental workflow for the one-pot synthesis.

Applications in Research and Drug Development

The 4-ethynylindole derivatives synthesized via this method are valuable intermediates. Their utility stems from the reactivity of the alkyne group, which serves as a linchpin for constructing more complex molecular architectures.

  • Drug Discovery : Indole derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The 4-ethynylindole core can be elaborated into novel therapeutic agents. For instance, the alkyne can participate in cycloaddition reactions to form triazole rings, a common motif in pharmaceuticals, or be used in further coupling reactions to build complex scaffolds targeting specific enzymes or receptors.[4]

  • Materials Science : Arylalkynes are fundamental building blocks for conjugated organic materials.[7] The rigid, linear structure of the ethynyl group can be exploited to create polymers and oligomers with interesting photophysical and electronic properties, suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

The one-pot Sonogashira coupling of 4-bromoindole provides a direct, efficient, and scalable route to 4-ethynylindole derivatives. This protocol, grounded in the well-established principles of transition-metal catalysis, offers researchers a reliable method to access a class of compounds with significant potential in medicinal chemistry and materials science. By understanding the key parameters and mechanistic underpinnings, scientists can effectively apply and adapt this synthesis to accelerate their research and development programs.

References
  • Alcaide, B., Almendros, P., & Redondo, M. C. (2009). Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. General procedure for the synthesis of 4-halo-1H-indoles 3, 11 and 12 from 2,3-dihaloanilides 8. (one pot procedure).
  • Salerno, S., Barresi, E., Baglini, E., Poggetti, V., Da Settimo, F., & Taliani, S. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5493.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Shaaban, M., Taha, M., El-Sayed, N. N. E., & Abdel-Aziz, M. (2022).
  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein J. Org. Chem., 18, 262–285.
  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • PMC. (n.d.). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Retrieved from [Link]

  • PMC. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ChemRxiv. (n.d.). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligand. Retrieved from [Link]

  • ResearchGate. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]

  • MDPI. (2025).
  • PMC. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Retrieved from [Link]

  • Jetir.Org. (2023).
  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent.
  • Beilstein Journals. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein J. Org. Chem., 19, 1493–1500.
  • Indian Academy of Sciences. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition.
  • Gelest Technical Library. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

  • ResearchGate. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Request PDF. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling Yields for 4-Bromoindole-3-carboxaldehyde

Welcome to the technical support center dedicated to the successful Sonogashira coupling of 4-bromoindole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the successful Sonogashira coupling of 4-bromoindole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic nature of 4-bromoindole-3-carboxaldehyde, featuring an electron-rich indole core juxtaposed with an electron-withdrawing aldehyde, presents specific challenges that this guide aims to address directly.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Sonogashira coupling of 4-bromoindole-3-carboxaldehyde.

Q1: Why am I observing low to no conversion of my 4-bromoindole-3-carboxaldehyde?

A1: Low or no conversion in a Sonogashira reaction is a common issue that can typically be traced back to the catalyst system, reaction conditions, or reagent quality.[1] For a substrate like 4-bromoindole-3-carboxaldehyde, the electron-withdrawing nature of the aldehyde can decrease the reactivity of the aryl bromide, making the oxidative addition step more challenging.[2]

Initial Checks:

  • Catalyst Integrity: Ensure your palladium catalyst, whether a Pd(0) or Pd(II) precatalyst, is fresh and has been stored under an inert atmosphere.[3] Palladium complexes can be sensitive to air and moisture.[1] Similarly, verify the quality of the copper(I) cocatalyst, as it can oxidize over time.[3]

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst decomposition (formation of palladium black) and promote the undesirable homocoupling of the alkyne (Glaser coupling).[3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and that all solvents and reagents are properly degassed.[1]

  • Reagent Purity: Impurities in your 4-bromoindole-3-carboxaldehyde, alkyne, solvent, or base can poison the catalyst.[3] Ensure all reagents are of high purity.

Troubleshooting Steps & Optimization:

  • Increase Reaction Temperature: Aryl bromides are less reactive than aryl iodides and often require heating to facilitate oxidative addition.[3] If you are running the reaction at room temperature, consider increasing it incrementally to 60-100 °C.[4]

  • Optimize the Catalyst System:

    • Palladium Source: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, they may not be optimal for this electron-deficient substrate.[5] Consider more electron-rich and bulky phosphine ligands which can promote the formation of a highly active monoligated palladium species.[2]

    • Ligand Choice: Ligands such as XPhos or dppf can be effective for less reactive aryl bromides.[1][4]

  • Solvent and Base Selection: The choice of solvent and base is critical.[6]

    • Solvent: Aprotic polar solvents like DMF or acetonitrile are often effective.[4] However, be aware that some solvents like THF have been anecdotally reported to promote palladium black formation.[3][7]

    • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to deprotonate the alkyne.[3] Ensure the base is anhydrous and used in sufficient excess.

dot

Troubleshooting_Low_Conversion start Low/No Conversion of 4-Bromoindole-3-carboxaldehyde check_catalyst Verify Catalyst and Reagent Integrity (Fresh Pd & Cu, Pure Substrates) start->check_catalyst check_atmosphere Ensure Strictly Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) check_catalyst->check_atmosphere If reagents are fine increase_temp Increase Reaction Temperature (e.g., 60-100 °C) check_atmosphere->increase_temp If atmosphere is inert optimize_catalyst Optimize Catalyst System (Try Bulky/Electron-Rich Ligands like XPhos, dppf) increase_temp->optimize_catalyst If still low yield change_solvent_base Re-evaluate Solvent and Base (e.g., DMF, sufficient anhydrous amine) optimize_catalyst->change_solvent_base If limited improvement success Improved Yield change_solvent_base->success

Caption: Troubleshooting workflow for low product yield.

Q2: I'm observing significant alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: The formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[1][8] This is often exacerbated by the presence of oxygen.[3]

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas.[1]

  • Reduce Copper(I) Loading: While catalytic copper accelerates the desired reaction, it is also the primary promoter of Glaser coupling.[9] Reduce the amount of CuI to the minimum effective concentration (e.g., 1-5 mol%).[1]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.[1][10]

  • Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira (also known as a Heck-Cassar alkynylation) is a highly effective solution.[11][12] These reactions may require more specialized ligands or different reaction conditions to proceed efficiently.[5]

Q3: My reaction mixture is turning black, and I'm getting poor yields. What's happening?

A3: The formation of a black precipitate, commonly referred to as "palladium black," is indicative of the decomposition of the palladium catalyst from its active Pd(0) state to bulk palladium metal.[3] This deactivation of the catalyst will halt the catalytic cycle and lead to poor or no product formation.

Causes and Solutions:

  • Oxygen Contamination: As mentioned, oxygen can degrade the Pd(0) catalyst. Improve your degassing and inert atmosphere techniques.[1]

  • Inappropriate Solvent: Certain solvents can promote the aggregation of palladium. If you are using THF and observing this issue, consider switching to DMF, acetonitrile, or toluene.[3][7]

  • High Temperature: While heating is often necessary for aryl bromides, excessively high temperatures can accelerate catalyst decomposition.[4] Try to find the optimal temperature that promotes the reaction without significant catalyst degradation.

  • Ligand Dissociation: The phosphine ligand stabilizes the palladium center. If the ligand dissociates prematurely, the palladium can aggregate. Using bulky, electron-rich ligands can form more stable palladium complexes.[13]

  • Impure Reagents: Impurities can poison the catalyst and lead to its decomposition.[3] Ensure the purity of all your starting materials, solvents, and bases.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Sonogashira coupling of 4-bromoindole-3-carboxaldehyde?

A1: There is no single "best" procedure for all Sonogashira reactions, as the optimal conditions are highly substrate-dependent.[10] However, for a challenging substrate like 4-bromoindole-3-carboxaldehyde, a good starting point would be a robust catalyst system known to be effective for electron-deficient aryl bromides.

ParameterRecommendationRationale
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Air-stable and reliable Pd(II) sources that are reduced in situ.[5]
Ligand XPhos, SPhos, or dppfBulky, electron-rich phosphine ligands that promote oxidative addition and stabilize the Pd(0) species.[1][2]
Cu(I) Source CuI (1-5 mol%)Standard cocatalyst, but use minimal effective amount to reduce homocoupling.[1]
Base Et₃N, DIPEA, or Cs₂CO₃Amine bases are common; inorganic bases can also be effective, particularly in polar solvents.[9][14]
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are generally good choices for these types of substrates.[4][6]
Q2: How do the aldehyde and NH groups on the indole ring affect the reaction?

A2: Both the aldehyde and the indole NH group can influence the reaction:

  • Aldehyde Group (-CHO): As a moderately electron-withdrawing group, the aldehyde at the 3-position deactivates the indole ring towards oxidative addition at the 4-position. This can make the reaction more sluggish compared to an unsubstituted bromoindole, often necessitating higher temperatures or more active catalyst systems.[2]

  • Indole NH Group: The acidic proton of the indole NH can potentially interact with the base or catalyst components. In some cases, N-protection (e.g., with a tosyl or BOC group) might be considered to prevent side reactions, although many Sonogashira couplings on indoles proceed successfully without protection.[15][16] If you suspect N-H related side reactions, consider using a non-nucleophilic base or a solvent system that minimizes its reactivity.

Q3: Can I perform this reaction under copper-free conditions? What are the advantages?

A3: Yes, copper-free Sonogashira couplings are not only possible but often preferable.[11] The primary advantages are:

  • Elimination of Glaser Homocoupling: This is the most significant benefit, leading to cleaner reactions and easier purification.[9]

  • Reduced Toxicity: Copper can be problematic in pharmaceutical synthesis, and its removal can be challenging.[5] Copper-free systems simplify purification.

  • Air and Moisture Stability: Some modern copper-free catalyst systems are more robust and less sensitive to air and moisture.[5]

For a copper-free reaction, a strong base is often required to deprotonate the alkyne in the absence of the copper acetylide intermediate.[17] Bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar solvent like DMF are commonly used.[14]

dot

Sonogashira_Factors cluster_substrate Substrate: 4-Bromoindole-3-carboxaldehyde cluster_catalysis Catalytic System cluster_conditions Reaction Conditions indole Indole Ring (Electron-rich) aldehyde Aldehyde at C3 (Electron-withdrawing) bromide Bromide at C4 (Coupling Site, Less Reactive than Iodide) aldehyde->bromide Deactivates pd_catalyst Palladium Catalyst (e.g., Pd(OAc)2 + Ligand) bromide->pd_catalyst Oxidative Addition yield Optimal Yield pd_catalyst->yield ligand Ligand (Bulky, Electron-rich is key) ligand->pd_catalyst cu_cocatalyst Copper(I) Cocatalyst (Optional but affects rate & side reactions) cu_cocatalyst->yield base Base (Amine or Inorganic) base->yield solvent Solvent (Polar Aprotic) solvent->yield temperature Temperature (Often > RT for bromides) temperature->yield atmosphere Atmosphere (Inert gas is critical) atmosphere->yield

Caption: Key factors influencing Sonogashira coupling yields.

Experimental Protocols

General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a starting point and should be optimized for your specific alkyne.

  • To a dry Schlenk flask, add 4-bromoindole-3-carboxaldehyde (1.0 mmol), a palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (0.05 mmol).[15]

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous, degassed solvent (e.g., DMF, 5 mL) and an anhydrous amine base (e.g., triethylamine, 2.0 mmol) via syringe.[15]

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and stir.[15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues.[1]

  • Proceed with a standard aqueous work-up and purify by column chromatography.

General Procedure for Copper-Free Sonogashira Coupling
  • To a dry Schlenk flask, add 4-bromoindole-3-carboxaldehyde (1.0 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., DMF, 5 mL) and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture (e.g., 100 °C) and stir until completion, monitoring by TLC or LC-MS.

  • Follow the work-up and purification procedure described in the copper-catalyzed method.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for Sonogashira coupling failures. BenchChem.
  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
  • BenchChem Technical Support Team. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
  • MDPI. (2020, April 20).
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
  • ResearchGate. (2025, August 6).
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • PMC.
  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed : r/Chempros.
  • Chemical Engineering Transactions. (2021, August 3).
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen : r/Chempros.
  • MDPI. (2024, June 28). Microwave-Assisted Solvent- and Cu(I)
  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
  • The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling.
  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?.
  • SpringerLink. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.

Sources

Optimization

Technical Support Center: Stability of 4-ethynyl-1H-indole-3-carboxaldehyde in Solution

Welcome to the technical support center for 4-ethynyl-1H-indole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-ethynyl-1H-indole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this compound in solution. As a specialized indole derivative, understanding its stability is critical for obtaining reliable and reproducible experimental results. This document offers a comprehensive Q&A section, detailed experimental protocols, and expert insights to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues encountered when working with 4-ethynyl-1H-indole-3-carboxaldehyde in solution. The advice provided is based on the known chemistry of indole, aldehyde, and ethynyl functional groups.

Q1: My stock solution of 4-ethynyl-1H-indole-3-carboxaldehyde is showing a color change from colorless to yellow/brown. What is causing this and is the compound degrading?

A color change is a common indicator of degradation for many indole derivatives. The indole ring is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts. The aldehyde and ethynyl groups can also participate in various reactions that may result in colored products.

  • Causality: Exposure to air (oxygen), light, and elevated temperatures can accelerate these degradation pathways. The presence of trace metal impurities in solvents can also catalyze oxidative processes.

  • Troubleshooting:

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. For organic stock solutions, solvents like DMSO and DMF should be of spectroscopy or HPLC grade and stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

    • Inert Atmosphere: When preparing and storing solutions, it is best practice to purge the solvent and the vial headspace with an inert gas.

    • Light Protection: Store stock solutions in amber vials or wrap them in aluminum foil to protect them from light.

    • Storage Temperature: As a general precaution, store stock solutions at -20°C or lower. For long-term storage, -80°C is recommended.

Q2: I am observing poor reproducibility in my biological assays. Could the stability of 4-ethynyl-1H-indole-3-carboxaldehyde in my aqueous assay buffer be a factor?

Yes, this is a significant possibility. While many indole-containing compounds are soluble in organic solvents like DMSO, their stability can be compromised when diluted into aqueous buffers for biological experiments.[1] Aqueous solutions of similar compounds are not recommended for storage for more than a day.[1]

  • Causality:

    • pH: The stability of the indole ring and the aldehyde group can be pH-dependent. Strongly acidic or basic conditions can promote degradation.

    • Hydrolysis: The aldehyde group may be susceptible to hydration in aqueous solutions.

    • Oxidation: Dissolved oxygen in aqueous buffers can lead to oxidation.

    • Reactivity of Ethynyl Group: The ethynyl group can undergo various reactions in aqueous media, especially in the presence of certain salts or metal ions.

  • Troubleshooting:

    • Fresh Preparations: Always prepare fresh dilutions of the compound in your aqueous buffer immediately before use.

    • pH Control: Ensure your assay buffer is maintained at a stable and appropriate pH for your experiment.

    • Degassed Buffers: For sensitive experiments, consider using degassed buffers to minimize dissolved oxygen.

    • Control Experiments: Include a time-course stability study of your compound in the assay buffer as part of your experimental validation. (See Protocol 1).

Q3: What are the best solvents for dissolving and storing 4-ethynyl-1H-indole-3-carboxaldehyde?

The choice of solvent is critical for maintaining the stability of the compound.

  • Recommended Solvents:

    • DMSO (Dimethyl sulfoxide): Generally a good choice for creating high-concentration stock solutions.[1][2] It is a polar aprotic solvent that can help to prevent degradation pathways that are facilitated by protic solvents.

    • DMF (Dimethylformamide): Similar to DMSO, DMF is another suitable polar aprotic solvent for stock solutions.[1]

    • Methanol/Ethanol: While soluble in alcohols, long-term stability may be lower compared to aprotic solvents due to the potential for reactions with the aldehyde group (acetal formation).[2]

  • Solvents to Avoid for Long-Term Storage:

    • Protic Solvents (e.g., water, methanol): If used, solutions should be prepared fresh.

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These can contain acidic impurities that may promote degradation.

SolventSuitability for Stock Solution (Long-term)Suitability for Working Solution (Freshly Prepared)Notes
DMSOExcellentGoodHygroscopic; use anhydrous grade and store under inert gas.
DMFExcellentGoodSimilar to DMSO.
AcetonitrileGoodExcellentLess polar than DMSO/DMF, good for analytical applications.
Ethanol/MethanolFairGoodPotential for acetal formation over time. Prepare fresh.
Aqueous BuffersNot RecommendedUse ImmediatelyStability is pH-dependent and generally low. Do not store.[1]

Q4: I am using 4-ethynyl-1H-indole-3-carboxaldehyde in a click chemistry reaction. Are there any specific stability concerns I should be aware of?

The terminal ethynyl group is designed for reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the reaction conditions themselves can impact the stability of the indole core and the aldehyde.

  • Causality:

    • Copper(I) Catalysts: While essential for the reaction, copper ions can also catalyze the oxidation of the indole ring.

    • Ligands and Additives: The choice of ligand and other additives in the click reaction can influence the stability of the starting material.

    • Base: Some click chemistry protocols use a mild base, which could potentially react with the aldehyde or the indole N-H.

  • Troubleshooting:

    • Ligand Choice: Use a copper-coordinating ligand (e.g., TBTA, THPTA) to stabilize the copper(I) oxidation state and minimize side reactions.

    • Oxygen Exclusion: Perform the reaction under an inert atmosphere to prevent copper-catalyzed oxidation.

    • Reaction Time and Temperature: Optimize the reaction time and temperature to achieve a good yield of the desired product while minimizing degradation of the starting material.

    • Control Reactions: Run a control reaction without the azide component to assess the stability of 4-ethynyl-1H-indole-3-carboxaldehyde under the reaction conditions.

Experimental Protocols

Protocol 1: Assessing the Stability of 4-ethynyl-1H-indole-3-carboxaldehyde in Aqueous Buffer

This protocol provides a general method for evaluating the stability of the compound in your experimental buffer using HPLC-UV.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-ethynyl-1H-indole-3-carboxaldehyde in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in your aqueous assay buffer.

  • Time-Zero Sample (T=0): Immediately after dilution, inject an aliquot of the working solution onto an HPLC system.

  • Incubation: Incubate the remaining working solution under your standard assay conditions (e.g., 37°C, protected from light).

  • Time-Point Samples: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), inject an aliquot of the incubated working solution onto the HPLC.

  • Data Analysis:

    • Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation.

    • Monitor the elution profile at a wavelength corresponding to a UV maximum of the compound (similar indole aldehydes have λmax around 243, 260, and 297 nm).[1]

    • Calculate the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound (relative to T=0) against time to determine the stability profile.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis Stock 10 mM Stock in DMSO Working Dilute to 100 µM in Aqueous Buffer Stock->Working T0 T=0 HPLC Injection Working->T0 Incubate Incubate at Assay Conditions Working->Incubate Plot Plot % Remaining vs. Time T0->Plot Timepoints Inject at T=1, 2, 4, 8, 24h Incubate->Timepoints Timepoints->Plot caption Workflow for assessing compound stability in aqueous buffer.

Caption: Workflow for assessing compound stability in aqueous buffer.

Protocol 2: General Handling and Storage Recommendations

To ensure the longevity and integrity of 4-ethynyl-1H-indole-3-carboxaldehyde.

  • Solid Compound:

    • Store the solid compound at -20°C or colder, in a tightly sealed container.[1]

    • The compound is noted to be potentially air-sensitive.[3][4] It is advisable to store it under an inert atmosphere (argon or nitrogen).

    • Minimize exposure to light.

  • Stock Solutions (in DMSO or DMF):

    • Prepare stock solutions in high-purity, anhydrous solvents.

    • Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for short-term storage (weeks) and -80°C for long-term storage (months).

    • Before opening a vial of frozen stock solution, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture into the solution.

  • Aqueous Working Solutions:

    • Always prepare fresh from the stock solution immediately before use.

    • Do not store aqueous solutions.[1]

Potential Degradation Pathways

While specific degradation pathways for 4-ethynyl-1H-indole-3-carboxaldehyde have not been published, we can infer potential routes based on the known reactivity of its functional groups.

Degradation_Pathways cluster_indole Indole Ring Reactions cluster_aldehyde Aldehyde Reactions cluster_ethynyl Ethynyl Group Reactions Start 4-ethynyl-1H-indole-3-carboxaldehyde Oxidation Oxidation (O₂, light, metal ions) Start->Oxidation Oxid_Aldehyde Oxidation to Carboxylic Acid Start->Oxid_Aldehyde Cannizzaro Cannizzaro Reaction (strong base) Start->Cannizzaro Coupling Oxidative Coupling (e.g., Glaser coupling) Start->Coupling Hydration Hydration (acid-catalyzed) Start->Hydration Polymerization Polymerization Oxidation->Polymerization caption Potential degradation pathways for the title compound.

Caption: Potential degradation pathways for the title compound.

Understanding these potential reactions can aid in diagnosing unexpected experimental outcomes and in designing experiments to minimize degradation.

References

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Organic Syntheses. (n.d.). indole-3-aldehyde.
  • BenchChem. (n.d.). Spectroscopic Characterization of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide.
  • MedChemExpress. (n.d.). Indole-3-carboxaldehyde (3-Formylindole).
  • Wikipedia. (n.d.). Indole-3-carbaldehyde.
  • Organic Syntheses. (2024, February 14).
  • MDPI. (n.d.).
  • MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • Cureus. (n.d.).
  • The Chemical Record. (n.d.).
  • Plant Physiology. (n.d.).
  • ResearchGate. (2025, August 7).
  • TOKU-E. (n.d.). Indole-3-carboxaldehyde.
  • Cheméo. (n.d.). 1H-Indole-4-carboxaldehyde.

Sources

Troubleshooting

Technical Support Center: N-Protection Strategies for 4-Ethynylindole Synthesis

Welcome to the Technical Support Center for N-protection strategies in the synthesis of 4-ethynylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-protection strategies in the synthesis of 4-ethynylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of protecting the indole nitrogen during the synthesis of this valuable building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.

The indole nucleus is a cornerstone in many biologically active compounds, and its reactivity requires careful management during synthetic transformations.[1][2] The acidic nature of the N-H proton and the electron-rich character of the pyrrole ring can lead to undesired side reactions, particularly under the conditions required for introducing the ethynyl group, such as the Sonogashira coupling.[3][4][5] Therefore, the selection and implementation of a suitable N-protecting group are critical for a successful synthesis.

This guide provides a comprehensive overview of common N-protecting groups for indoles, focusing on their application, stability, and removal in the context of 4-ethynylindole synthesis. We will delve into the practical aspects of these strategies, addressing common challenges and offering field-proven solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-protection, Sonogashira coupling, and deprotection steps in the synthesis of 4-ethynylindole.

N-Protection Step

Problem: Incomplete N-protection of the indole starting material.

  • Possible Cause: Insufficiently basic conditions, poor quality of reagents, or steric hindrance.

  • Solution:

    • Reagent Quality: Ensure that the protecting group reagent (e.g., Boc-anhydride, SEM-Cl) and the base are of high purity and anhydrous where necessary.

    • Base Selection: For Boc protection, stronger bases like sodium hydride (NaH) or the use of 4-dimethylaminopyridine (DMAP) as a catalyst with a tertiary amine base can improve yields.[6] For SEM protection, a strong base like NaH is typically required.[7]

    • Reaction Conditions: Increase the reaction temperature or time. For sterically hindered indoles, a more reactive protecting group precursor might be necessary.

    • Solvent Choice: Ensure the solvent is appropriate for the chosen base and reagents. Anhydrous THF or DMF are common choices.

Problem: Formation of C-protected or di-protected byproducts.

  • Possible Cause: Highly reactive conditions or the use of a non-selective base.

  • Solution:

    • Milder Conditions: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).

    • Controlled Addition: Add the protecting group reagent slowly to the reaction mixture to control the exotherm and minimize side reactions.

    • Base Stoichiometry: Use a precise stoichiometry of the base to avoid deprotonation at other sites.

Sonogashira Coupling Step

Problem: Low yield of the desired 4-ethynylindole product.

  • Possible Cause: Incompatibility of the N-protecting group with the reaction conditions, catalyst poisoning, or homocoupling of the alkyne (Glaser coupling).[3][4]

  • Solution:

    • Protecting Group Stability: Ensure the chosen N-protecting group is stable under the basic and potentially thermal conditions of the Sonogashira reaction. Boc and SEM groups are generally stable.[8]

    • Catalyst System: Optimize the palladium and copper catalysts, ligands, and base. Copper-free Sonogashira conditions can be explored to minimize Glaser coupling.[3][4]

    • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative homocoupling, especially when using a copper co-catalyst.[4]

    • Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen.

Problem: Deprotection of the N-protecting group during the coupling reaction.

  • Possible Cause: The protecting group is labile to the basic conditions of the Sonogashira reaction.

  • Solution:

    • Protecting Group Choice: Select a more robust protecting group. For instance, if a tosyl (Ts) group is being cleaved, consider switching to a Boc or SEM group which are generally more stable to the amine bases used in Sonogashira couplings.[8]

    • Milder Base: Use a milder base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of stronger bases like potassium carbonate, if the reaction proceeds efficiently.[3]

N-Deprotection Step

Problem: Incomplete deprotection of the N-protected 4-ethynylindole.

  • Possible Cause: The deprotection conditions are not harsh enough for the specific protecting group, or the reagent has degraded.

  • Solution:

    • For N-Boc:

      • Increase the concentration of the acid (e.g., trifluoroacetic acid - TFA) or switch to a stronger acid like HCl in dioxane.[6]

      • For acid-sensitive substrates, thermal deprotection or using milder acidic conditions with a scavenger can be effective.[9]

    • For N-SEM:

      • If using fluoride-based deprotection (e.g., TBAF), ensure the reagent is anhydrous as water can inhibit the reaction.[10][11] Heating the reaction may also be necessary.[11]

      • Acidic conditions (e.g., HCl in an alcohol) can also be employed, but may affect other acid-labile groups.[10]

    • For N-Tosyl (Ts):

      • These groups are notoriously difficult to remove.[8] Strong reducing conditions (e.g., sodium in liquid ammonia) or harsh acidic conditions (e.g., concentrated HBr or H2SO4) are often required.[8] For substrates that cannot tolerate these conditions, alternative protecting groups should be considered from the outset.

Problem: Degradation of the 4-ethynylindole product during deprotection.

  • Possible Cause: The product is sensitive to the deprotection conditions, particularly strong acids or bases. The indole nucleus itself can be unstable under acidic conditions.[11]

  • Solution:

    • Milder Conditions: Employ the mildest possible deprotection conditions.

      • For N-Boc on indoles, basic conditions such as sodium methoxide in methanol can be a mild alternative to strong acids.[11]

      • For N-SEM, fluoride-based methods are generally milder than acidic cleavage.[7]

    • Scavengers: When using acidic deprotection for the Boc group, add a scavenger like anisole or thioanisole to trap the reactive tert-butyl cation and prevent it from alkylating the indole ring.[6]

    • Temperature Control: Perform the deprotection at low temperatures to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is best for the synthesis of 4-ethynylindole?

The "best" protecting group depends on the overall synthetic route and the stability of other functional groups in your molecule. Here is a comparison of common choices:

Protecting GroupProtection ConditionsDeprotection ConditionsStability & Notes
Boc (tert-Butoxycarbonyl)(Boc)₂O, base (e.g., DMAP, NaH)[12][13]Strong acid (TFA, HCl)[6]; Mild base for indoles (NaOMe)[11]Good stability to a wide range of conditions, including Sonogashira coupling.[9] Widely used and generally reliable.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, strong base (e.g., NaH)[7]Fluoride source (TBAF)[7][10]; Acid (HCl)[10]Very stable to a broad range of reagents.[7][10] Fluoride deprotection offers orthogonality to acid- and base-labile groups.
Ts (Tosyl)Ts-Cl, baseStrong acid (HBr, H₂SO₄); Strong reducing agents[8]Very stable and electron-withdrawing. Removal requires harsh conditions that may not be compatible with the ethynyl group or other functionalities.[8] Generally less preferred for complex molecules.

For most applications involving the synthesis of 4-ethynylindole via Sonogashira coupling, the Boc group offers a good balance of stability and ease of removal under relatively mild conditions. The SEM group is an excellent alternative if orthogonality with acid-labile groups is required.

Q2: Can I perform the Sonogashira coupling on an unprotected 4-haloindole?

While possible in some cases, it is generally not recommended. The N-H proton is acidic and can interfere with the organometallic catalysts and the basic reaction conditions, leading to lower yields and side reactions. N-protection ensures a cleaner and more efficient coupling reaction.[5]

Q3: My N-Boc deprotection with TFA is giving a complex mixture of products. What is happening?

The tert-butyl cation generated during the acidic cleavage of the Boc group is a potent electrophile.[6] It can re-alkylate the electron-rich indole ring at various positions, leading to a mixture of byproducts.

Solution: Add a cation scavenger to the reaction mixture. Common scavengers include:

  • Anisole

  • Thioanisole

  • Triethylsilane (TES)

These scavengers will trap the tert-butyl cation, preventing it from reacting with your desired product.

Q4: How do I monitor the progress of the protection and deprotection reactions?

Thin-layer chromatography (TLC) is the most common and convenient method. A successful protection reaction will show the consumption of the starting material and the appearance of a new, typically less polar, spot corresponding to the N-protected product. Conversely, a deprotection reaction will show the disappearance of the protected starting material and the appearance of a more polar product spot. Staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate) can help visualize the spots.

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Bromoindole
  • To a solution of 4-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-Boc protected 4-bromoindole.[12]

Protocol 2: N-SEM Protection of 4-Bromoindole
  • To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of 4-bromoindole (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Protocol 3: Acid-Catalyzed N-Boc Deprotection
  • Dissolve the N-Boc protected 4-ethynylindole (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • Neutralize the residue with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify as needed.[6]

Protocol 4: Fluoride-Mediated N-SEM Deprotection
  • Dissolve the N-SEM protected 4-ethynylindole (1.0 eq) in anhydrous THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.5-2.0 eq).

  • Stir the reaction at room temperature or heat to reflux if necessary, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[7][11]

Visualizations

Decision Workflow for N-Protecting Group Selection

G start Start: Need to synthesize 4-ethynylindole q1 Are there other acid-labile groups in the molecule? start->q1 pg_boc Choose N-Boc protection q1->pg_boc  No pg_sem Choose N-SEM protection q1->pg_sem  Yes q2 Is orthogonality with acid/base-labile groups required? pg_boc->q2 dep_fluoride Deprotect with fluoride (TBAF) pg_sem->dep_fluoride dep_acid Deprotect with acid (TFA/HCl) q2->dep_acid  No dep_base Consider mild basic deprotection (NaOMe/MeOH for indole-Boc) q2->dep_base  Yes end Final Product: 4-ethynylindole dep_acid->end dep_base->end dep_fluoride->end

Caption: Decision tree for selecting an appropriate N-protecting group.

General Mechanism for N-Boc Protection and Deprotection

G cluster_protection N-Boc Protection cluster_deprotection N-Boc Deprotection (Acidic) Indole Indole-NH ProtectedIndole Indole-N-Boc Indole->ProtectedIndole + Boc2O (Boc)₂O Boc2O->ProtectedIndole Base Base (e.g., DMAP) Base->Indole activates ProtectedIndole2 Indole-N-Boc DeprotectedIndole Indole-NH ProtectedIndole2->DeprotectedIndole + Byproducts CO₂ + Isobutylene ProtectedIndole2->Byproducts Acid H⁺ (e.g., TFA) Acid->ProtectedIndole2 cleaves

Caption: Simplified workflow for N-Boc protection and deprotection.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • G, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Douglass, J. R., et al. (2024). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]

  • Chen, C. Y., & Lieberman, D. R. (2013).
  • Flynn, B. L., et al. (2009). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Tetrahedron Letters.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Kumar, A., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids.
  • Molecules. (2018).
  • Total Synthesis. (2025, July 26). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Sciforum. (2004, November 1). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]

  • ResearchGate. (2014, January 5). What is the best protecting group(s) to protect the SH which is connected to C2 of indole? Retrieved from [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2023). Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles. Molecules.
  • ResearchGate. (n.d.). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • ChemRxiv. (2026, February 2). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and Reactions of N-Protected 3-Nitroindoles. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Molecules. (n.d.).
  • Organic Chemistry Portal. (2006, June 12). Protection of N- and O-Functional Groups. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A New Protecting-Group Strategy for Indoles | Request PDF. Retrieved from [Link]

  • Chemical Communications. (n.d.). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • (n.d.). Protecting groups in organic synthesis + H2O.
  • PubMed. (2010, February 15). An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Retrieved from [Link]

  • (n.d.).
  • Spandidos Publications. (n.d.). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis and Reactivity of 2-(1,3-Dithian-2-yl)indoles. Part 4. Influence of the N,N-Diethylcarbamoyl Indole Protecting Group. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 4-Ethynyl-1H-indole-3-carboxaldehyde

Compound ID: 4-Ethynyl-1H-indole-3-carboxaldehyde CAS: 159718-56-6 Molecular Formula: C₁₁H₇NO Molecular Weight: 169.18 g/mol Introduction: The "Fragile Intermediate" Paradox As a Senior Application Scientist, I often see...

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 4-Ethynyl-1H-indole-3-carboxaldehyde CAS: 159718-56-6 Molecular Formula: C₁₁H₇NO Molecular Weight: 169.18 g/mol

Introduction: The "Fragile Intermediate" Paradox

As a Senior Application Scientist, I often see researchers treat 4-ethynyl-1H-indole-3-carboxaldehyde as just another stable organic solid. It is not. This molecule possesses a "dual-threat" functionality: a terminal alkyne prone to polymerization/oxidative homocoupling (Glaser coupling) and an indole-3-aldehyde moiety susceptible to oxidation and acid-catalyzed decomposition.

Successful purification requires a strategy that minimizes exposure to light, oxygen, and Lewis acids while effectively removing transition metal catalysts (Pd/Cu) used in its synthesis (typically Sonogashira coupling).

This guide prioritizes yield preservation and purity over speed.

Part 1: Purification Decision Matrix

Before selecting a protocol, assess the state of your crude material. Do not default to column chromatography if the impurity profile suggests a chemical resolution is possible.

Purification_Decision_Tree Start Analyze Crude Mixture (H-NMR/TLC) Q1 Is the main impurity non-aldehyde starting material? Start->Q1 Q2 Is the product 'tarry' or colored dark brown/black? Q1->Q2 No Method_Bisulfite PROTOCOL A: Bisulfite Adduct Purification (Chemical Resolution) Q1->Method_Bisulfite Yes (High Selectivity) Q3 Is there significant metal residue (Pd/Cu)? Q2->Q3 No Stop_Polymer CRITICAL FAILURE: Polymerization likely. Attempt rapid filtration through short silica plug. Q2->Stop_Polymer Yes Method_Scavenge PROTOCOL C: Metal Scavenging & Filtration Q3->Method_Scavenge Yes Method_Column PROTOCOL B: Neutralized Flash Chromatography Q3->Method_Column No (General Cleanup) Method_Scavenge->Method_Column If purity <95%

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude impurity profile.

Part 2: Troubleshooting Guide (The Emergency Room)

Issue 1: "My product turned into a black tar during concentration."

Diagnosis: Polymerization of the terminal alkyne or oxidative decomposition.

  • Cause: Terminal alkynes are unstable in concentrated forms, especially if trace copper (from Sonogashira) or acids are present.

  • Immediate Action: Re-dissolve in degassed EtOAc. Add a radical inhibitor like BHT (butylated hydroxytoluene) if downstream steps permit. Store in solution at -20°C rather than drying completely.

  • Prevention: Never rotary evaporate to dryness at temperatures >35°C. Always backfill with Nitrogen/Argon.

Issue 2: "I cannot separate the product from the starting material (4-bromoindole derivative)."

Diagnosis: Co-elution on Silica.

  • Cause: The polarity difference between the bromo- and ethynyl- analogs is often negligible on standard silica gel.

  • Solution: Switch to Protocol A (Bisulfite Adduct) . This chemically modifies the aldehyde into a water-soluble salt, leaving the non-aldehyde starting material in the organic layer.[1]

Issue 3: "The product is green/blue, and yield is low."

Diagnosis: Copper contamination promoting Glaser Coupling.

  • Cause: Residual Copper(I) from the coupling reaction is catalyzing the dimerization of your alkyne into a diyne in the presence of air.

  • Solution: Perform a wash with 10% aqueous EDTA or Ammonium Chloride (NH₄Cl) immediately. Ensure all solvents are degassed.

Part 3: Detailed Protocols

Protocol A: Bisulfite Adduct Purification (High Specificity)

Best for: Separating the aldehyde product from non-aldehyde impurities (e.g., unreacted alkynes, halides).

Mechanism: The aldehyde reacts with NaHSO₃ to form a water-soluble sulfonate salt. Impurities remain in the organic phase. Base treatment regenerates the aldehyde.[2]

  • Dissolution: Dissolve crude mixture in a minimal amount of Methanol (MeOH) or EtOAc.

  • Adduct Formation: Add 2–3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃).

  • Agitation: Stir vigorously for 30–60 minutes. A white precipitate (the adduct) may form, or it may remain dissolved in the aqueous phase.

  • Wash:

    • If solid forms: Filter and wash with Et₂O (removes impurities).

    • If liquid: Transfer to a separatory funnel.[2][3] Wash the aqueous layer (containing product) with Et₂O or Hexanes (2x). Discard organic washes.

  • Regeneration:

    • Place the solid or aqueous phase in a flask.[3]

    • Add EtOAc (organic layer for extraction).[2][3]

    • Slowly add Saturated NaHCO₃ or 1M NaOH (monitor pH, aim for pH 10–11) while stirring. Caution: Exothermic.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Neutralized Flash Chromatography

Best for: General purification when bisulfite is not suitable or for final polishing.

Critical Note: Standard silica is slightly acidic (pH 6.5–7). This can degrade the indole or alkyne over time.

  • Slurry Preparation: Suspend Silica Gel 60 in your eluent (e.g., Hexanes/EtOAc).

  • Neutralization: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of solvent to remove excess amine.

  • Elution: Run the column using a gradient (typically 5% → 30% EtOAc in Hexanes).

    • Tip: The alkyne is less polar than the aldehyde.

    • Visual: Product is UV active and typically stains yellow/orange with Vanillin or Anisaldehyde.

Protocol C: Metal Scavenging (Post-Sonogashira)

Best for: Removing Pd/Cu prior to chromatography to prevent streaking and degradation.

Table 1: Scavenger Selection Guide

Metal ContaminantRecommended ScavengerMethod
Copper (Cu) 10% NH₄Cl (aq) or EDTA (aq)Liquid-Liquid Extraction (Wash 3x)
Palladium (Pd) SiliaMetS® Thiol or DMTAdd solid resin to organic solution, stir 4h, filter.
General Metals Celite® FiltrationFilter crude reaction mixture through a Celite pad to remove colloidal metals.

Part 4: Frequently Asked Questions (FAQs)

Q: How should I store 4-ethynyl-1H-indole-3-carboxaldehyde? A: Store as a solid at -20°C under an inert atmosphere (Argon/Nitrogen). If you must store it in solution, use degassed anhydrous benzene or toluene (if compatible with next steps) at -20°C. Avoid storing in chlorinated solvents (CHCl₃, DCM) for long periods as they can become acidic.

Q: Can I use recrystallization instead of chromatography? A: Yes, for scale-up (>1g). Common solvent systems for indole-3-carboxaldehydes include Ethanol/Water or EtOAc/Hexanes .

  • Procedure: Dissolve in hot EtOAc, add Hexanes until slightly turbid, and cool slowly to 4°C. Note that thermal instability of the alkyne limits the boiling time.

Q: The NMR shows a small doublet at ~3.5 ppm and the aldehyde proton is diminished. What happened? A: You likely formed a hemiacetal with Methanol if you used it for storage or chromatography. This is reversible. Evaporate and re-dissolve in a non-nucleophilic solvent (CDCl₃ or DMSO-d6) to confirm.

References

  • Sigma-Aldrich. Product Specification: 4-Ethynyl-1H-indole-3-carboxaldehyde (CAS 159718-56-6).

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions.

  • BenchChem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts.

  • Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[4] J. Org.[4][5] Chem., 1999, 64, 5722-5724.[4]

  • Boucher, M. M., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[1] Org.[3][5][6][7] Process Res. Dev., 2017, 21(9), 1394–1403.

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 4-ethynyl-1H-indole-3-carboxaldehyde

This guide provides a technical analysis of the 1H NMR chemical shifts for 4-ethynyl-1H-indole-3-carboxaldehyde , a critical scaffold in the development of kinase inhibitors (e.g., FGFR, VEGFR targets). Unlike standard s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR chemical shifts for 4-ethynyl-1H-indole-3-carboxaldehyde , a critical scaffold in the development of kinase inhibitors (e.g., FGFR, VEGFR targets).

Unlike standard spectral lists, this guide functions as a comparative validation protocol , distinguishing the target molecule from its synthetic precursor (4-bromo-1H-indole-3-carboxaldehyde ) and common isomers.

Executive Summary: The Structural Fingerprint

The characterization of 4-ethynyl-1H-indole-3-carboxaldehyde hinges on three diagnostic zones in the 1H NMR spectrum. Successful synthesis (typically via Sonogashira coupling) is confirmed not just by the appearance of the ethynyl group, but by the specific desymmetrization of the indole core caused by the 4-position substitution.

Diagnostic Zone Signal Type Approx.[1] Shift (DMSO-d₆) Structural Validation
Zone 1: Aldehyde Singlet (s)9.90 – 10.20 ppmConfirms C3-formylation; shift is sensitive to C4-substituent electronics.
Zone 2: Indole Core Multiplets7.00 – 8.40 ppmH-2 is highly deshielded (~8.3 ppm). H-5, H-6, H-7 show an ABC-like pattern distinct from the 4-H containing unsubstituted indole.
Zone 3: Ethynyl Singlet (s)4.00 – 4.60 ppmPrimary Confirmation. A sharp singlet corresponding to the terminal alkyne proton.

Comparative Analysis: Target vs. Precursor

In drug discovery workflows, this molecule is almost invariably synthesized from 4-bromo-1H-indole-3-carboxaldehyde . The "performance" of the characterization is defined by the clean differentiation between the starting bromide and the ethynyl product.

Spectral Comparison Table (DMSO-d₆)
Proton AssignmentPrecursor (4-Bromo) Target (4-Ethynyl) Shift Logic (Causality)
-CHO (Aldehyde) ~10.2 ppm (s)~10.0 – 10.3 ppm (s) Both are deshielded, but the anisotropy of the ethynyl group may cause a slight downfield shift compared to Br.
H-2 (Indole) ~8.31 ppm (s)~8.35 – 8.45 ppm (d/s) The C2 proton is spatially close to the C3-carbonyl, remaining relatively stable but highly deshielded.
H-5 (Aromatic) ~7.50 ppm (d)~7.60 – 7.80 ppm (d) Critical Change: H-5 is ortho to the substitution. The ethynyl group's anisotropy and electron-withdrawing nature deshield H-5 more than Br.
-C≡C-H (Alkyne) Absent4.00 – 4.50 ppm (s) Definitive Signal. Absence of this peak indicates failed deprotection (if TMS-acetylene was used) or failed coupling.
N-H (Indole) ~12.5 ppm (br s)~12.4 – 12.6 ppm (br s) Remains broad and highly downfield due to hydrogen bonding with DMSO and the electron-withdrawing nature of the C3-CHO.

Technical Insight: In CDCl₃ , the acetylenic proton typically shifts upfield to 3.0 – 3.5 ppm . However, DMSO-d₆ is the recommended solvent due to the poor solubility of planar indole aldehydes in chloroform and the stabilization of the exchangeable N-H proton.

Experimental Protocol: High-Resolution Characterization

To ensure spectral fidelity and avoid ambiguity with the 4-bromo precursor, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

    • Why: Chloroform often leads to stacking aggregation, broadening the aromatic signals. DMSO breaks these aggregates.

  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Warning: Over-concentration (>20 mg) can cause viscosity broadening and shift the N-H signal due to intermolecular H-bonding.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (to ensure full relaxation of the quaternary carbons if running 13C, but helps integration in 1H).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds .

    • Reasoning: The aldehyde and acetylenic protons have longer T1 relaxation times. A short D1 will under-integrate these diagnostic peaks, leading to incorrect purity calculations.

  • Scans (NS): 16–64 scans are sufficient for this concentration.

Step 3: Processing & Validation
  • Reference: Calibrate DMSO residual peak to 2.50 ppm.

  • Integration Check: Set the Aldehyde (-CHO) singlet to exactly 1.00.

  • Validation:

    • The Ethynyl (-C≡H) integral must be 0.95 – 1.05 .

    • The Aromatic Region (H2, H5, H6, H7) must sum to 4.0 .

    • If the Ethynyl integral is < 0.9, check for "dimerization" (Glaser coupling) or incomplete TMS deprotection (look for TMS peak at ~0.2 ppm).

Structural Validation Workflow

The following diagram illustrates the logic flow for confirming the structure of 4-ethynyl-1H-indole-3-carboxaldehyde from its crude reaction mixture.

NMR_Validation Start Crude Product (Post-Sonogashira & Deprotection) Solvent Dissolve in DMSO-d6 (Prevents Aggregation) Start->Solvent Acquire Acquire 1H NMR (D1 ≥ 2.0s) Solvent->Acquire Check_CHO Check 9.9-10.2 ppm (Aldehyde Singlet) Acquire->Check_CHO Check_Alkyne Check 4.0-4.5 ppm (Ethynyl Singlet) Check_CHO->Check_Alkyne Decision_1 Peak Present? Check_Alkyne->Decision_1 Decision_2 Integral ~1.0? Decision_1->Decision_2 Yes Precursor_Check Check 7.5 ppm Region (Compare vs 4-Bromo) Decision_1->Precursor_Check No (Peak Missing) TMS_Check Check 0.0-0.3 ppm (TMS Group Retained?) Decision_2->TMS_Check No (Integral < 0.9) Valid VALIDATED STRUCTURE 4-ethynyl-1H-indole-3-carboxaldehyde Decision_2->Valid Yes TMS_Check->Start Reprocess (Deprotect)

Figure 1: Logic flow for validating the 4-ethynyl substitution using 1H NMR markers.

References

  • Synthesis & Precursor Data

    • Title: "Diversification of 4-bromo-1H-indole-3-carbaldehyde-derived Ugi adducts."
    • Source: Nazarbayev University Research Repository.
    • Context: Establishes the 4-bromo compound as the standard precursor for 4-substituted indole aldehydes.
    • URL:[Link]

  • General Indole NMR Data

    • Title: "1H NMR Spectrum of Indole-3-carboxaldehyde (BMRB Entry bmse000645)."
    • Source: Biological Magnetic Resonance D
    • Context: Provides the baseline chemical shifts for the unsubstituted scaffold.
    • URL:[Link]

  • Deuterated Analog Comparison

    • Title: "Catalytic Vilsmeier-Haack Reactions for C1-Deuterated-Formylation of Indoles (Supporting Inform
    • Source: Organic Syntheses, 2024.
    • Context: Contains detailed experimental NMR data for 4-bromo-1H-indole-3-carboxaldehyde in DMSO-d6 (Page S-18).
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Ethynyl-Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals The Indole Chromophore: A Foundation for Spectroscopic Exploration Indole, a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast arra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Indole Chromophore: A Foundation for Spectroscopic Exploration

Indole, a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active molecules, including the amino acid tryptophan, neurotransmitters like serotonin, and numerous pharmaceuticals. Its inherent fluorescence and UV absorption properties make it a valuable intrinsic probe in biochemical and biophysical studies.

The UV-Vis absorption spectrum of the parent indole molecule in methanol exhibits two main absorption bands. A strong absorption band around 217 nm (ε ≈ 33,000 M⁻¹cm⁻¹) and a broader, less intense band with a maximum at approximately 270-280 nm (ε ≈ 5,600 M⁻¹cm⁻¹), often displaying some fine structure. These absorptions arise from π → π* electronic transitions within the aromatic system. The two lowest energy transitions are assigned to the ¹Lₐ and ¹Lₑ states, with the ¹Lₐ transition being more sensitive to the solvent environment.

The Influence of Ethynyl Substitution: Extending Conjugation and Modulating Spectra

The introduction of an ethynyl (-C≡CH) group onto the indole ring extends the π-conjugated system. This extension is generally expected to lead to a bathochromic shift (a shift to longer wavelengths) in the absorption maxima (λₘₐₓ). The magnitude of this shift and the effect on the molar absorptivity (ε) are dependent on the position of substitution on the indole ring.

  • Substitution at the 2- and 3-positions: Substitution at these positions on the pyrrole ring is expected to have a significant impact on the electronic structure, as these positions are directly involved in the π-system of the indole core.

  • Substitution at the 5-position: Substitution on the benzene ring, such as at the 5-position, will also extend the conjugation and is anticipated to cause a bathochromic shift.

These ethynyl-substituted indoles serve as crucial building blocks in the synthesis of more complex functional molecules with tailored photophysical properties. For instance, 3-alkynylindoles are utilized in the construction of push-pull chromophores, which exhibit significant intramolecular charge-transfer (ICT) bands in the visible and even near-infrared regions.[1][2] In these larger systems, the indole moiety acts as an electron donor, and the ethynyl group serves as a rigid linker to an electron acceptor, leading to compounds with λₘₐₓ values ranging from 378 to 658 nm.[1]

Comparative UV-Vis Absorption Data

The following table summarizes the available experimental data for unsubstituted indole and provides a qualitative comparison for ethynyl-substituted indoles based on theoretical expectations.

CompoundSolventλₘₐₓ (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
Indole Methanol217, 271, 278, 28833110, 5750, 5500, 4470NIST WebBook[3]
2-Ethynylindole -Expected Bathochromic Shift--
3-Ethynylindole -Expected Bathochromic Shift--
5-Ethynylindole -Expected Bathochromic Shift--

Experimental Protocol: Acquiring High-Quality UV-Vis Absorption Spectra

To ensure the generation of reliable and reproducible data, the following self-validating protocol for obtaining the UV-Vis absorption spectrum of an ethynyl-substituted indole is recommended.

Materials and Instrumentation
  • Analyte: Ethynyl-substituted indole of high purity

  • Solvent: Spectroscopic grade methanol (or other suitable solvent)

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 190-400 nm and a resolution of 1 nm or better.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes.

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately prepare a stock solution of the ethynyl-substituted indole in the chosen spectroscopic grade solvent (e.g., 1 mM in methanol).

    • From the stock solution, prepare a dilution series to determine a concentration that yields an absorbance maximum between 0.5 and 1.0 absorbance units (AU). This range ensures a high signal-to-noise ratio while remaining within the linear range of the Beer-Lambert law.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Fill both the sample and reference cuvettes with the spectroscopic grade solvent.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Perform a baseline correction or "auto-zero" across the desired wavelength range (e.g., 190-400 nm). This step subtracts the absorbance of the solvent and the cuvettes, ensuring that the final spectrum is solely that of the analyte.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it with the sample.

    • Place the sample cuvette back into the sample holder.

    • Acquire the absorption spectrum of the sample over the chosen wavelength range.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λₘₐₓ).

    • Record the absorbance value at each λₘₐₓ.

    • Calculate the molar absorptivity (ε) at each λₘₐₓ using the Beer-Lambert law: ε = A / (c * l) where:

      • A is the absorbance at a specific λₘₐₓ

      • c is the molar concentration of the sample (mol/L)

      • l is the path length of the cuvette (cm)

Experimental Workflow Diagram

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectral Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solution Dilute Prepare Dilutions Stock->Dilute Blank Baseline Correction (Solvent Blank) Dilute->Blank Measure Measure Sample Absorbance Blank->Measure Identify Identify λmax Measure->Identify Calculate Calculate Molar Absorptivity (ε) Identify->Calculate

Figure 1. Experimental workflow for UV-Vis spectral acquisition and analysis.

Understanding Electronic Transitions in Ethynyl-Indoles

The introduction of the ethynyl group not only extends the π-system but can also influence the relative energies of the ¹Lₐ and ¹Lₑ excited states. The diagram below illustrates the general effect of extending conjugation on the molecular orbitals and the resulting electronic transitions.

Electronic_Transitions Indole_LUMO LUMO Ethynyl_LUMO LUMO Indole_HOMO HOMO Indole_HOMO->Indole_LUMO ΔE₁ (π → π*) Ethynyl_HOMO HOMO Ethynyl_HOMO->Ethynyl_LUMO ΔE₂ (π → π*) note Note: ΔE₁ > ΔE₂ Therefore, λmax (Indole) < λmax (Ethynyl-Indole)

Sources

Validation

Comparative Reactivity Guide: 4-Bromo vs. 4-Ethynyl Indole-3-Carboxaldehyde

This guide provides a technical comparison of 4-bromoindole-3-carboxaldehyde and 4-ethynylindole-3-carboxaldehyde , focusing on their divergent reactivity profiles, synthetic utility, and applications in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-bromoindole-3-carboxaldehyde and 4-ethynylindole-3-carboxaldehyde , focusing on their divergent reactivity profiles, synthetic utility, and applications in medicinal chemistry.

Executive Summary

In the architecture of indole-based drug discovery, these two compounds represent distinct stages of scaffold maturity.

  • 4-Bromoindole-3-carboxaldehyde acts as a primary electrophilic platform . It is a commercially available "gateway" reagent used to install carbon frameworks via palladium-catalyzed cross-couplings (Suzuki, Heck).

  • 4-Ethynylindole-3-carboxaldehyde is a secondary functionalized intermediate . Typically synthesized from the bromo-precursor, it serves as a nucleophile in Sonogashira couplings or a dipolarophile in "Click" chemistry (CuAAC).

Key Distinction: The 4-bromo substituent is a leaving group for metal insertion, whereas the 4-ethynyl group is a carbon tether capable of cycloaddition and chain extension.

Structural & Electronic Analysis

The reactivity differences are rooted in the electronic perturbation of the indole core and the steric environment at the C4 position, which is peri to the C3-aldehyde.

Feature4-Bromoindole-3-carboxaldehyde4-Ethynylindole-3-carboxaldehyde
Electronic Effect (C4) Inductive withdrawing (-I), Resonance donating (+R). Net: Weakly deactivating.Inductive withdrawing (-I), Resonance withdrawing (-R). Net: Strongly deactivating.
C3-Aldehyde Electrophilicity High. The -I effect of Br enhances the carbonyl's susceptibility to nucleophilic attack (e.g., Schiff base formation).Very High. The sp-hybridized alkyne is electron-withdrawing, further activating the aldehyde.
Steric Environment Moderate steric bulk. The Br atom can force the C3-aldehyde out of planarity.Linear geometry of the alkyne minimizes steric clash, allowing planarity and conjugation.
Primary Reactivity Mode Electrophile (in Pd-catalyzed couplings).Nucleophile (acetylide) or Dipolarophile (Click).
The "Peri" Effect (C3-C4 Proximity)

Both molecules possess a unique geometric advantage: the C3-aldehyde and C4-substituent are in close proximity (the peri position). This allows for rapid annulation reactions to form fused tricyclic systems (e.g., azepinoindoles, pyranoindoles) that are inaccessible from 5-, 6-, or 7-substituted isomers.

Synthetic Pathways & Interconversion[1][2][3]

The 4-ethynyl derivative is almost exclusively synthesized from the 4-bromo precursor. This establishes a hierarchical relationship between the two.

Visualization: Divergent Synthesis Workflow

G Br 4-Bromoindole-3-carboxaldehyde (Primary Platform) Ethynyl 4-Ethynylindole-3-carboxaldehyde (Secondary Scaffold) Br->Ethynyl Sonogashira (TMS-Acetylene) Suzuki 4-Aryl/Alkyl Indoles (via Suzuki) Br->Suzuki Pd(0), Ar-B(OH)2 Heck Azepinoindoles (via Heck Cyclization) Br->Heck Pd(0), Alkene (Annulation) Click 1,2,3-Triazoles (via CuAAC) Ethynyl->Click R-N3, Cu(I) Sono Di-alkynyl Indoles (via Sonogashira) Ethynyl->Sono Ar-X, Pd(0)/Cu(I)

Figure 1: The synthetic hierarchy showing 4-bromoindole-3-carboxaldehyde as the progenitor of the 4-ethynyl variant and their distinct downstream pathways.

Reactivity Profile Comparison

A. Cross-Coupling Capabilities[2][4][5]
  • 4-Bromo (The Electrophile):

    • Suzuki-Miyaura: Reacts with aryl/alkyl boronic acids. Critical Note: The C3-aldehyde is robust under standard Suzuki conditions (base/heat), making protection unnecessary in many cases.

    • Heck Reaction: Can undergo intramolecular cyclization with C3-tethered alkenes to form 6- or 7-membered rings.

  • 4-Ethynyl (The Nucleophile/Partner):

    • Sonogashira: Reacts with aryl halides to extend the carbon chain.

    • Glaser Coupling: Can homocouple to form diynes (often an unwanted side reaction if O2 is present).

B. "Click" Chemistry (CuAAC)

The 4-ethynyl group is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Application: Bioconjugation. The indole-3-carboxaldehyde core is often fluorogenic or biologically active (e.g., IDO1 inhibition). The 4-ethynyl group allows this core to be "clicked" onto proteins, DNA, or other drug pharmacophores without disturbing the aldehyde pharmacophore.

C. Aldehyde Condensation Kinetics[6]
  • 4-Bromo: The electron-withdrawing effect activates the aldehyde for Schiff base formation (with amines) or Knoevenagel condensation. However, the bulky Br atom may sterically hinder the approach of large nucleophiles slightly.

  • 4-Ethynyl: The linear alkyne reduces steric hindrance around the aldehyde compared to the bromine, potentially accelerating condensation rates with bulky amines.

Experimental Protocols

Protocol A: Synthesis of 4-Ethynylindole-3-carboxaldehyde (from 4-Bromo)

This protocol utilizes a Sonogashira coupling with TMS-acetylene followed by deprotection.

Reagents: 4-Bromoindole-3-carboxaldehyde (1.0 eq), TMS-acetylene (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), Et3N (3.0 eq), THF (anhydrous).

  • Coupling:

    • Degas a solution of 4-bromoindole-3-carboxaldehyde in THF/Et3N with argon for 15 mins.

    • Add Pd(PPh3)2Cl2 and CuI. Stir for 5 mins.

    • Add TMS-acetylene dropwise.

    • Heat to 60°C for 4-6 hours (monitor by TLC for disappearance of bromide).

  • Deprotection:

    • Cool mixture to RT. Filter off salts.

    • Add K2CO3 (2.0 eq) and MeOH directly to the filtrate (or redissolve crude residue in MeOH).

    • Stir at RT for 1 hour.

  • Workup:

    • Dilute with water, extract with EtOAc (3x).

    • Wash organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a pale yellow solid.

Protocol B: Suzuki Coupling of 4-Bromoindole-3-carboxaldehyde

Standard conditions for installing an aryl group at C4.

Reagents: 4-Bromoindole-3-carboxaldehyde (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 eq), Dioxane/Water (4:1).

  • Combine all reagents in a microwave vial or round-bottom flask.

  • Degas with argon for 10 minutes.

  • Heat at 90°C (oil bath) or 110°C (microwave) for 2-4 hours.

  • Note: The aldehyde remains intact. If the boronic acid contains nucleophilic amines, pre-protect the aldehyde as an acetal.

Applications in Drug Discovery[7]

Application AreaPreferred AnalogMechanism/Rationale
Fragment-Based Drug Design 4-Bromo Used to screen libraries of C4-substituents via parallel Suzuki couplings.
PROTAC Linkers 4-Ethynyl The alkyne serves as a rigid, linear "handle" to click onto E3 ligase ligands or target proteins.
Fluorescent Probes 4-Ethynyl Extension of conjugation via the alkyne (e.g., to a phenyl ring) redshifts the fluorescence emission of the indole.
Quorum Sensing Inhibition 4-Bromo Bromination at C4/C5/C6 has been shown to increase potency against bacterial quorum sensing compared to the parent indole.

References

  • Suzuki Coupling of Haloindoles

    • Title: "Suzuki-Miyaura Cross-Coupling - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Reactivity of Indole-3-carboxaldehydes

    • Title: "1H-Indole-3-carboxaldehyde: Synthesis and Reactions"
    • Source: ResearchGate[1][2][3]

    • URL:[Link]

  • Biological Activity of Brominated Indoles

    • Title: "Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes"
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Synthesis of 4-Substituted Indoles

    • Title: "Diversification of 4-bromo-1H-indole-3-carbaldehyde-derived Ugi adducts"
    • Source: Nazarbayev University Research
    • URL:[Link]

Sources

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